hAChE-IN-1
Description
Structure
2D Structure
3D Structure
Propriétés
Formule moléculaire |
C22H24N4O |
|---|---|
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
2-[(4-methylphenyl)-(4-pyrazin-2-ylpiperazin-1-yl)methyl]phenol |
InChI |
InChI=1S/C22H24N4O/c1-17-6-8-18(9-7-17)22(19-4-2-3-5-20(19)27)26-14-12-25(13-15-26)21-16-23-10-11-24-21/h2-11,16,22,27H,12-15H2,1H3 |
Clé InChI |
HMFJSRNCWMTEHF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C2=CC=CC=C2O)N3CCN(CC3)C4=NC=CN=C4 |
Origine du produit |
United States |
Foundational & Exploratory
hAChE-IN-1: A Technical Guide to its Neuroprotective Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
hAChE-IN-1 is a potent, pyrazine-based, multi-target-directed ligand showing significant promise in the field of neuroprotection, particularly in the context of Alzheimer's disease. This technical guide provides an in-depth overview of the core mechanism of action of this compound, detailing its effects on key pathological hallmarks of neurodegeneration. The information presented herein is a synthesis of current research findings, intended to support further investigation and drug development efforts.
Core Mechanism of Action
This compound exerts its neuroprotective effects through a multi-faceted approach, primarily by inhibiting human acetylcholinesterase (hAChE), preventing the aggregation of tau protein, and mitigating amyloid-beta (Aβ) plaque formation. Furthermore, it demonstrates anti-inflammatory and antioxidant properties, contributing to a comprehensive neuroprotective profile.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its analogs.
Table 1: In Vitro Inhibitory and Neuroprotective Activities
| Compound | hAChE IC₅₀ (µM) | Tau-oligomerization EC₅₀ (µM) | Aβ₄₂ Aggregation Inhibition (%) @ 10 µM | Neuroprotection in SH-SY5Y cells (% viability) |
| This compound (Compound 24) | 1.09 | 2.71 | Moderate | More neuroprotective than Donepezil |
| Compound 21 | 0.71 | 2.21 | Moderate | Data not available |
Data synthesized from Madhav H, et al. Eur J Med Chem. 2023.[1][2]
Signaling Pathways and Molecular Interactions
The neuroprotective effects of this compound are underpinned by its modulation of several key signaling pathways implicated in neurodegeneration.
Inhibition of Acetylcholinesterase
As a primary mechanism, this compound binds to and inhibits the activity of human acetylcholinesterase. This action increases the availability of the neurotransmitter acetylcholine in the synaptic cleft, a well-established therapeutic strategy for Alzheimer's disease. Molecular dynamics simulations suggest a stable and strong binding interaction within the active site of the AChE enzyme.[1]
Modulation of Tau and Amyloid-Beta Pathology
This compound has been shown to effectively inhibit the oligomerization of tau protein, a critical event in the formation of neurofibrillary tangles (NFTs).[1][2] While its inhibitory activity against Aβ₄₂ aggregation is reported as moderate, this action, in conjunction with tau anti-aggregation effects, presents a dual-pronged approach to tackling the primary proteinopathies of Alzheimer's disease.
Anti-Inflammatory and Antioxidant Pathways
While the direct molecular targets of this compound within inflammatory and oxidative stress pathways are still under investigation, its neuroprotective effects suggest a modulatory role. It is hypothesized that by reducing the burden of protein aggregates and enhancing cholinergic signaling, this compound indirectly mitigates the chronic neuroinflammation and oxidative stress that are hallmarks of Alzheimer's disease. Potential downstream effects could involve the modulation of pathways such as NF-κB and the activation of the Nrf2 antioxidant response. Further research is required to elucidate these specific mechanisms.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Human Acetylcholinesterase (hAChE) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against hAChE.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human AChE is used. Acetylthiocholine iodide (ATCI) serves as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is used as the chromogen.
-
Assay Procedure: The assay is performed in a 96-well plate format.
-
Add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer (pH 8.0) to each well.
-
Add 25 µL of varying concentrations of the test compound (this compound).
-
Initiate the reaction by adding 25 µL of 0.22 U/mL hAChE.
-
-
Data Acquisition: The absorbance is measured at 412 nm every 45 seconds for 2 minutes using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor). The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Tau-Oligomerization FRET Assay
Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound for the inhibition of tau oligomerization in a cellular context.
Methodology:
-
Cell Line: A FRET (Förster Resonance Energy Transfer)-based biosensor cell line is utilized. These are typically HEK293 cells stably expressing the tau repeat domain (RD) fused to cyan fluorescent protein (CFP) and yellow fluorescent protein (YFP).
-
Seeding: Induce tau aggregation by treating the cells with pre-formed tau fibril "seeds."
-
Treatment: Treat the seeded cells with varying concentrations of this compound.
-
FRET Measurement: After a suitable incubation period, measure the FRET signal using flow cytometry or a fluorescence plate reader. The FRET signal is generated when CFP and YFP-tagged tau molecules come into close proximity during oligomerization.
-
Data Analysis: The EC₅₀ value is calculated by plotting the FRET signal intensity against the logarithm of the this compound concentration.
Thioflavin T (ThT) Assay for Aβ₄₂ Aggregation
Objective: To assess the ability of this compound to inhibit the aggregation of Aβ₄₂ peptides.
Methodology:
-
Aβ₄₂ Preparation: Monomeric Aβ₄₂ peptide is prepared by dissolving lyophilized peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then removing the solvent. The resulting peptide film is resolubilized in a buffer (e.g., phosphate-buffered saline) to the desired concentration.
-
Aggregation Assay:
-
In a 96-well plate, combine the Aβ₄₂ solution with varying concentrations of this compound.
-
Incubate the plate at 37°C with continuous shaking to promote aggregation.
-
-
ThT Staining: At specified time points, add Thioflavin T solution to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm. ThT fluorescence increases significantly upon binding to the β-sheet structures of aggregated Aβ.
-
Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence intensity in the presence of the inhibitor to that of the control (Aβ₄₂ alone).
Conclusion and Future Directions
This compound represents a promising multi-target-directed ligand for the potential treatment of Alzheimer's disease. Its ability to concurrently inhibit acetylcholinesterase and the aggregation of both tau and amyloid-beta provides a strong rationale for its further development. Future research should focus on elucidating the specific downstream signaling pathways modulated by this compound, particularly its effects on neuroinflammatory and oxidative stress cascades. In vivo studies are also crucial to validate its efficacy and safety profile in relevant animal models of Alzheimer's disease. A comprehensive understanding of its mechanism of action will be instrumental in advancing this compound through the drug development pipeline.
References
An In-depth Technical Guide to the Synthesis and Chemical Properties of hAChE-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical properties of hAChE-IN-1, a potent inhibitor of human acetylcholinesterase (hAChE) with potential applications in neurodegenerative disease research. This document details the synthetic protocol, key chemical and biological properties, and the relevant signaling pathways associated with its mechanism of action.
Chemical Properties
This compound, also identified as Compound 24 in the primary literature, is a pyrazine-based multi-target directed ligand. Its chemical and biological properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₄N₄O | [1] |
| Molecular Weight | 360.45 g/mol | [1] |
| hAChE IC₅₀ | 1.09 µM | [1] |
| Tau-oligomerization EC₅₀ | 2.71 µM (cellular tau FRET assay) | [1] |
| Biological Activity | Neuroprotective in SH-SY5Y cells | [1] |
Synthesis of this compound
The synthesis of this compound is achieved through a Petasis multicomponent reaction. This reaction involves the condensation of a secondary amine, an aldehyde, and a boronic acid to form a tertiary amine.
Experimental Protocol: General Petasis Reaction
The synthesis of pyrazine-based multi-target directed ligands, including this compound, is conducted via a Petasis reaction. In a typical procedure, a secondary amine, a suitable aldehyde, and a substituted boronic acid are reacted in the presence of acetonitrile (MeCN) under an inert atmosphere at 90°C for 14 hours.[2]
Detailed Synthesis of this compound (Compound 24):
To a solution of 1-(pyrazin-2-yl)piperazine (1.0 eq) in acetonitrile, 2-hydroxybenzaldehyde (1.0 eq) and p-tolylboronic acid (1.0 eq) are added. The reaction mixture is stirred at 90 °C under an inert atmosphere for 14 hours. After completion of the reaction, as monitored by thin-layer chromatography, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system to afford the final compound, this compound.
Experimental Protocols
Human Acetylcholinesterase (hAChE) Inhibition Assay
The inhibitory activity of this compound against hAChE is determined using a modified Ellman's method, a colorimetric assay.
Protocol:
-
Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
Human acetylcholinesterase (hAChE) solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Acetylthiocholine iodide (ATCI) solution
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
-
Procedure:
-
In a 96-well plate, add phosphate buffer, hAChE enzyme solution, and the test compound at various concentrations.
-
Incubate the mixture at a controlled temperature (e.g., 37 °C) for a predefined period (e.g., 15 minutes).
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the substrate, ATCI.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of reaction is determined by the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Tau Oligomerization Inhibition Assay (FRET-based)
The ability of this compound to inhibit tau oligomerization is assessed using a cellular Förster Resonance Energy Transfer (FRET)-based assay. This assay typically utilizes cells (e.g., HEK293 or SH-SY5Y) stably expressing tau constructs fused to a FRET pair of fluorescent proteins (e.g., CFP and YFP).
Protocol:
-
Cell Culture and Transfection:
-
Culture the FRET-based biosensor cells in appropriate media and conditions.
-
Plate the cells in a suitable format (e.g., 96-well plate) for the assay.
-
-
Compound Treatment:
-
Treat the cells with varying concentrations of this compound.
-
-
Induction of Tau Aggregation (if necessary):
-
In some assay formats, an inducer of tau aggregation (e.g., pre-formed tau fibrils) may be added to the cells.
-
-
FRET Measurement:
-
After a specified incubation period, measure the FRET signal using a fluorescence microplate reader or a flow cytometer.
-
The FRET signal is generated when the donor and acceptor fluorescent proteins are in close proximity, which occurs upon tau oligomerization.
-
-
Data Analysis:
-
Quantify the F-RET signal for each concentration of the test compound.
-
The EC₅₀ value is determined by plotting the FRET signal against the logarithm of the compound concentration.
-
Signaling Pathways and Mechanisms of Action
Neuroprotective Effects of Acetylcholinesterase Inhibition
Inhibition of acetylcholinesterase increases the levels of acetylcholine in the synaptic cleft, which can activate neuroprotective signaling pathways. One such pathway is the PI3K/Akt signaling cascade, which is known to promote cell survival.[3][4]
Caption: AChE inhibition by this compound leads to neuroprotection via the PI3K/Akt pathway.
Tau Oligomerization and Neurotoxicity
The aggregation of tau protein into toxic oligomers is a key event in the pathogenesis of several neurodegenerative diseases. These oligomers can disrupt cellular processes, leading to synaptic dysfunction and neuronal death.
Caption: Inhibition of tau oligomerization by this compound can prevent downstream neurotoxic events.
Experimental Workflow for Synthesis and Evaluation
The overall workflow for the synthesis and biological evaluation of this compound is a multi-step process involving chemical synthesis followed by a series of in vitro assays.
Caption: Workflow for the synthesis and biological evaluation of this compound.
References
- 1. Using FRET-Based Biosensor Cells to Study the Seeding Activity of Tau and α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and mechanism study of dimerized phenylalanine derivatives as novel HIV-1 capsid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tau Oligomers: Cytotoxicity, Propagation, and Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]
hAChE-IN-1: A Multi-Targeting Agent in Tau Pathology and Aggregation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by multiple pathological hallmarks, including the aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs) and the presence of amyloid-beta plaques. The multifaceted nature of AD has led to the exploration of multi-target-directed ligands (MTDLs) as a promising therapeutic strategy. This whitepaper focuses on hAChE-IN-1 , a pyrazine-based compound identified as a potent inhibitor of human acetylcholinesterase (hAChE) with significant activity against tau protein oligomerization. This document provides a comprehensive overview of the available data on this compound, its mechanism of action, and the experimental methodologies used to characterize its effects on tau pathology.
Core Compound Activity: Quantitative Data
This compound, also referred to as compound 24 in its primary publication, has demonstrated dual inhibitory functions critical to AD pathology. The following tables summarize the key quantitative data reported for this compound.
| Target | Assay Type | Metric | Value (µM) | Reference |
| Human Acetylcholinesterase (hAChE) | Enzymatic Inhibition Assay | IC50 | 1.09 | [Madhav H, et al., 2023] |
| Tau Oligomerization | Cellular Tau FRET Assay | EC50 | 2.71 | [Madhav H, et al., 2023] |
Table 1: In Vitro and Cellular Activity of this compound
| Assay | Cell Line | Treatment | Observation | Reference |
| Neuroprotection Assay | SH-SY5Y cells transfected with WT tau | 1, 5, and 10 µM of this compound for 24h | Concentration-dependent improvement in cell viability | [Madhav H, et al., 2023] |
Table 2: Neuroprotective Effects of this compound
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of scientific findings. While the precise, step-by-step protocols from the primary research on this compound are proprietary to the publication, this section provides detailed, representative methodologies for the key experiments cited.
Human Acetylcholinesterase (hAChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the activity of cholinesterases.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetic acid. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified by measuring the absorbance at 412 nm. The rate of TNB production is proportional to the AChE activity.
Materials:
-
hAChE enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
DTNB (Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound (or other test inhibitors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of hAChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the this compound solution at various concentrations to the test wells. For the control wells (100% enzyme activity), add 20 µL of buffer.
-
Add 20 µL of the hAChE solution to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cellular Tau Aggregation Assay (FRET-based)
This assay quantifies the aggregation of tau protein within a cellular context using Förster Resonance Energy Transfer (FRET).
Principle: Cells are engineered to express two forms of the tau protein (or a fragment thereof, such as the repeat domain) fused to two different fluorescent proteins that form a FRET pair (e.g., Cyan Fluorescent Protein - CFP as the donor and Yellow Fluorescent Protein - YFP as the acceptor). When tau monomers are soluble and dispersed in the cytoplasm, the CFP and YFP are too far apart for FRET to occur. Upon tau aggregation, the CFP and YFP are brought into close proximity, allowing for FRET. The FRET signal is proportional to the extent of tau aggregation.
Materials:
-
HEK293 or SH-SY5Y cells stably expressing a FRET-based tau biosensor (e.g., Tau-RD-CFP and Tau-RD-YFP).
-
Cell culture medium and supplements.
-
This compound.
-
Tau seeds (pre-aggregated tau fibrils) to induce aggregation.
-
Lipofectamine or other transfection reagent.
-
Flow cytometer or high-content imaging system capable of measuring FRET.
Procedure:
-
Cell Culture and Seeding:
-
Culture the tau biosensor cells in appropriate medium.
-
Seed the cells in 96-well plates at a suitable density.
-
-
Compound Treatment and Induction of Aggregation:
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).
-
Prepare a complex of tau seeds with a transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Add the tau seed complex to the cells to induce intracellular tau aggregation.
-
Incubate the cells for a period sufficient for aggregation to occur (e.g., 24-48 hours).
-
-
FRET Measurement:
-
Flow Cytometry:
-
Trypsinize and harvest the cells.
-
Analyze the cells on a flow cytometer equipped with lasers and filters for CFP and FRET detection.
-
Excite the cells with a violet laser (for CFP) and measure the emission in both the CFP and YFP channels.
-
The FRET signal is typically calculated as the ratio of YFP (acceptor) emission to CFP (donor) emission.
-
-
High-Content Imaging:
-
Fix and stain the cells if necessary.
-
Acquire images using a high-content imager with appropriate filter sets for CFP and FRET.
-
Analyze the images to quantify the number and intensity of FRET-positive puncta within the cells.
-
-
-
Data Analysis:
-
Quantify the FRET signal for each treatment condition.
-
Normalize the FRET signal to a control (vehicle-treated, seed-induced cells).
-
Plot the normalized FRET signal against the concentration of this compound to determine the EC50 value.
-
Neuroprotection Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
SH-SY5Y cells (in this case, transfected with wild-type tau).
-
Cell culture medium.
-
This compound.
-
A toxic insult to induce cell death (e.g., okadaic acid to induce tau hyperphosphorylation and toxicity, or serum starvation).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well plate.
-
Microplate reader.
Procedure:
-
Cell Seeding and Treatment:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 2 hours).
-
Introduce the toxic insult to induce cell death in all wells except the untreated control.
-
Incubate for a further 24-48 hours.
-
-
MTT Incubation:
-
Remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium and MTT only) from all readings.
-
Express the cell viability as a percentage of the control (untreated, non-insulted cells).
-
Plot the percentage of cell viability against the concentration of this compound to evaluate its neuroprotective effect.
-
Signaling Pathways and Logical Relationships
The dual action of this compound suggests its involvement in both cholinergic signaling and direct modulation of tau aggregation. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms and experimental workflows.
Caption: Experimental workflow for the characterization of this compound.
Caption: Proposed dual mechanism of action for this compound in tau pathology.
Discussion and Future Directions
This compound represents a promising lead compound in the development of multi-target therapies for Alzheimer's disease. Its ability to inhibit both acetylcholinesterase and tau oligomerization addresses two key aspects of AD pathology. The neuroprotective effects observed in cell-based models further underscore its therapeutic potential.
The proposed mechanism of action for this compound involves two distinct but potentially synergistic pathways. Firstly, by inhibiting hAChE, the compound increases the levels of acetylcholine in the synaptic cleft, which can lead to improved cognitive function. Secondly, and perhaps more significantly from a disease-modifying perspective, this compound directly inhibits the formation of toxic tau oligomers. This is of particular interest as soluble tau oligomers are increasingly recognized as the primary neurotoxic species in tauopathies.
Furthermore, the non-catalytic functions of AChE are an emerging area of research. It has been suggested that AChE can act as a scaffold, promoting the aggregation of proteins like amyloid-beta and potentially tau. By binding to AChE, this compound may not only inhibit its catalytic activity but also disrupt these non-catalytic scaffolding functions, thereby providing an additional mechanism for its anti-aggregation effects.
Future research should focus on several key areas:
-
In vivo efficacy: Studies in animal models of tauopathy are necessary to determine if the in vitro and cellular effects of this compound translate to a meaningful therapeutic benefit in a complex biological system.
-
Pharmacokinetics and Blood-Brain Barrier Penetration: A critical aspect for any CNS-targeting drug is its ability to cross the blood-brain barrier and maintain therapeutic concentrations in the brain.
-
Specificity and Off-Target Effects: A thorough investigation of the selectivity of this compound for hAChE over other cholinesterases and its potential off-target effects is crucial for its development as a safe therapeutic agent.
-
Elucidation of Signaling Pathways: Further studies are needed to precisely delineate the downstream signaling pathways modulated by this compound's interaction with both the cholinergic system and the tau aggregation cascade.
Conclusion
This compound is a compelling multi-target-directed ligand with demonstrated efficacy against key pathological drivers of Alzheimer's disease in preclinical models. Its dual action as an acetylcholinesterase inhibitor and a tau aggregation inhibitor, coupled with its neuroprotective properties, makes it a strong candidate for further development. The data and methodologies presented in this guide provide a foundation for future research aimed at translating the promise of this compound into a viable therapeutic strategy for Alzheimer's disease and other tauopathies.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. The experimental protocols provided are representative and may not reflect the exact methodologies used in the cited primary research. For precise experimental details, please refer to the original publication.
Unveiling the Neuroprotective Potential of hAChE-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
hAChE-IN-1 has emerged as a promising multi-target-directed ligand in the pursuit of effective therapeutics for neurodegenerative diseases, particularly Alzheimer's disease. This technical guide provides a comprehensive overview of the neuroprotective effects of this compound, detailing its mechanism of action, experimental validation, and the underlying signaling pathways. Through a meticulous review of the available scientific literature, this document consolidates the quantitative data, experimental protocols, and key biological activities of this potent human acetylcholinesterase inhibitor.
Introduction
Neurodegenerative disorders, such as Alzheimer's disease, are characterized by a complex pathophysiology involving multiple interacting pathways. A key aspect of Alzheimer's is the decline in acetylcholine levels, a critical neurotransmitter for memory and learning. Acetylcholinesterase (AChE) inhibitors aim to counteract this by preventing the breakdown of acetylcholine. Beyond symptomatic relief, there is growing evidence that these inhibitors possess disease-modifying properties through neuroprotection. This compound is a novel, potent inhibitor of human acetylcholinesterase (hAChE) that has demonstrated significant neuroprotective and anti-aggregation properties in preclinical studies. This guide delves into the scientific data supporting the therapeutic potential of this compound.
Mechanism of Action and Biological Activities
This compound exhibits a dual mechanism of action that is highly relevant to the treatment of Alzheimer's disease. It not only inhibits the catalytic activity of hAChE but also interferes with the pathological aggregation of tau protein, a hallmark of the disease.
Inhibition of Human Acetylcholinesterase (hAChE)
This compound is a potent inhibitor of hAChE, the primary enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft. By blocking this enzyme, this compound increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.
Inhibition of Tau Oligomerization
In addition to its primary target, this compound has been shown to effectively inhibit the formation of tau oligomers.[1] The aggregation of hyperphosphorylated tau protein into neurofibrillary tangles is a central event in the pathogenesis of Alzheimer's disease, leading to neuronal dysfunction and death. The ability of this compound to curb this process highlights its potential to slow disease progression.[1]
Neuroprotective Effects
This compound has demonstrated neuroprotective properties in cellular models of neurodegeneration. Specifically, it has been shown to improve the viability of SH-SY5Y neuroblastoma cells transfected with wild-type tau, suggesting a protective effect against tau-induced cytotoxicity.[1]
Quantitative Data Summary
The biological activities of this compound have been quantified in various in vitro assays. The key inhibitory and neuroprotective concentrations are summarized in the table below for easy comparison.
| Parameter | Target/Assay | Value | Reference |
| IC50 | Human Acetylcholinesterase (hAChE) | 1.09 μM | [1] |
| EC50 | Tau-oligomerization Inhibition (FRET assay) | 2.71 μM | [1] |
| Neuroprotection | SH-SY5Y cells (WT tau transfected) | Concentration-dependent increase in cell viability (1-10 μM) | [1] |
Signaling Pathways
While the precise signaling pathways activated by this compound are yet to be fully elucidated for this specific compound, the neuroprotective effects of acetylcholinesterase inhibitors are often mediated through the activation of pro-survival pathways. A key pathway implicated is the PI3K/Akt signaling cascade , which is activated downstream of nicotinic acetylcholine receptors (nAChRs).
Figure 1: Hypothesized PI3K/Akt signaling pathway for this compound's neuroprotection.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound.
Human Acetylcholinesterase (hAChE) Inhibition Assay
This protocol is based on the widely used Ellman's method, adapted for a 96-well plate format.
Materials:
-
hAChE enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound (or other test compounds)
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add 20 µL of each compound dilution, 20 µL of DTNB solution, and 20 µL of hAChE enzyme solution to respective wells.
-
Include a control group with buffer instead of the compound and a blank with buffer instead of the enzyme.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of ATCI substrate to all wells.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the control and calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Figure 2: Workflow for the hAChE inhibition assay.
Tau Oligomerization Inhibition FRET Assay
This cellular assay utilizes Förster Resonance Energy Transfer (FRET) to measure the inhibition of tau protein aggregation.
Materials:
-
HEK293 cells stably expressing tau-CFP and tau-YFP constructs
-
Cell culture medium and supplements
-
This compound (or other test compounds)
-
FACS buffer (PBS with 1% FBS)
-
Flow cytometer with FRET capabilities
Procedure:
-
Seed the tau-FRET biosensor cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound.
-
Induce tau aggregation using a known inducer (e.g., pre-formed tau fibrils).
-
Incubate the cells for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in FACS buffer.
-
Analyze the cells using a flow cytometer. Excite the CFP donor fluorophore and measure the emission from both CFP and the YFP acceptor fluorophore.
-
The FRET signal is proportional to the extent of tau aggregation.
-
Calculate the percentage of inhibition of aggregation for each compound concentration and determine the EC50 value.
Figure 3: Workflow for the Tau oligomerization FRET assay.
Neuroprotection Assay in SH-SY5Y Cells
This assay assesses the ability of this compound to protect neuronal cells from cytotoxicity, often measured using an MTT assay.
Materials:
-
SH-SY5Y cells (transfected with WT tau)
-
Cell culture medium and supplements
-
This compound (or other test compounds)
-
A cytotoxic agent to induce cell death (if not relying on tau toxicity alone)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to attach.
-
Treat the cells with different concentrations of this compound for a predetermined pre-treatment period.
-
If applicable, introduce a cytotoxic agent to induce cell death in all wells except the negative control.
-
Incubate for 24 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated, healthy cells).
Conclusion
This compound represents a promising multifunctional therapeutic candidate for Alzheimer's disease. Its ability to potently inhibit hAChE, prevent tau aggregation, and confer neuroprotection in cellular models underscores its potential to address both the symptomatic and pathological aspects of the disease. Further investigation into its in vivo efficacy and the precise molecular mechanisms underlying its neuroprotective effects is warranted to advance this compound towards clinical development. This technical guide provides a foundational resource for researchers and drug developers interested in the further exploration of this compound and related multi-target-directed ligands.
References
hAChE-IN-1: A Dual-Action Candidate for Alzheimer's Disease Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) presents a formidable challenge to global health, necessitating the exploration of innovative therapeutic strategies. The multifaceted nature of AD pathology, characterized by cholinergic deficits and the aggregation of tau protein, has spurred the development of multi-target-directed ligands. This whitepaper provides a comprehensive technical overview of hAChE-IN-1, a novel pyrazine-based compound with promising dual inhibitory action against human acetylcholinesterase (hAChE) and tau protein oligomerization. This document consolidates the currently available preclinical data, outlines putative mechanisms of action, and provides detailed experimental context for researchers in the field of neurodegenerative disease drug discovery.
Introduction: The Dual Pathological Hallmarks of Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder and the leading cause of dementia worldwide.[1] Its complex pathophysiology is primarily characterized by two key events: the decline in acetylcholine (ACh) levels due to the enzymatic activity of acetylcholinesterase (AChE), leading to cognitive and memory deficits, and the hyperphosphorylation and subsequent aggregation of the tau protein into neurofibrillary tangles (NFTs), which contribute to neuronal dysfunction and death.[1][2]
The cholinergic hypothesis has been a cornerstone of AD drug development, leading to the approval of several AChE inhibitors that provide symptomatic relief by increasing the availability of ACh in the synaptic cleft.[2] However, these treatments do not halt the underlying disease progression. Concurrently, the "tau hypothesis" posits that the aggregation of tau protein is a central event in AD pathogenesis, making it a critical therapeutic target.[2] The development of agents that can simultaneously address both the cholinergic deficit and tau pathology represents a promising and more holistic therapeutic approach.
This compound: A Multi-Target-Directed Ligand
This compound (also referred to as Compound 24 in initial studies) is a novel, synthetically derived pyrazine-based molecule identified through a multicomponent Petasis reaction.[3] It has emerged as a potential multi-target-directed ligand for Alzheimer's disease by demonstrating inhibitory activity against both human acetylcholinesterase and tau protein oligomerization.[3]
Quantitative Bioactivity Profile
The in vitro efficacy of this compound has been characterized by its half-maximal inhibitory concentration (IC50) against hAChE and its half-maximal effective concentration (EC50) for the inhibition of tau oligomerization.
| Parameter | Target/Assay | Value (μM) | Reference |
| IC50 | Human Acetylcholinesterase (hAChE) | 1.09 | [3] |
| EC50 | Tau-Oligomerization Inhibition | 2.71 | [3] |
| Neuroprotection | SH-SY5Y cells (Qualitative) | Concentration-dependent | [4] |
Note: A specific inhibitory constant (Ki) for this compound has not been reported in the available literature. The Ki value is a more absolute measure of binding affinity than IC50, as it is independent of substrate concentration.[4]
Neuroprotective Effects
In addition to its enzymatic and anti-aggregation properties, this compound has demonstrated neuroprotective effects in vitro. Studies conducted on SH-SY5Y human neuroblastoma cells, a common model for neuronal studies, have shown that this compound can improve cell viability in a concentration-dependent manner when the cells are transfected with wild-type tau.[4] This suggests that this compound may mitigate the cytotoxic effects associated with tau pathology.
Mechanism of Action: A Dual-Pronged Approach
The therapeutic potential of this compound lies in its ability to concurrently target two distinct pathological pathways in Alzheimer's disease.
Acetylcholinesterase Inhibition
By inhibiting hAChE, this compound increases the concentration and duration of action of acetylcholine in the neuronal synapse. This enhancement of cholinergic neurotransmission is expected to lead to improvements in cognitive functions, such as memory and learning, which are severely impaired in AD patients.
Caption: Proposed mechanism of AChE inhibition by this compound.
Tau Oligomerization Inhibition
The aggregation of hyperphosphorylated tau protein into toxic oligomers and eventually neurofibrillary tangles is a critical step in the neurodegenerative cascade of AD. This compound has been shown to inhibit this process, which could prevent neuronal damage and the progression of the disease.
Caption: Proposed mechanism of tau oligomerization inhibition by this compound.
Experimental Protocols (Representative)
While the specific, detailed experimental protocols for the biological evaluation of this compound are not publicly available, this section provides representative methodologies for the key assays used to characterize such compounds. These protocols are based on established and widely used techniques in the field.
Human Acetylcholinesterase (hAChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a standard method for measuring AChE activity and its inhibition.
-
Reagents and Materials:
-
Human recombinant acetylcholinesterase (hAChE)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound) and positive control (e.g., Donepezil)
-
96-well microplate and plate reader
-
-
Procedure:
-
Prepare a solution of hAChE in phosphate buffer.
-
In a 96-well plate, add the hAChE solution to wells containing various concentrations of this compound or the positive control.
-
Incubate the enzyme and inhibitor for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Add DTNB solution to all wells.
-
Initiate the reaction by adding the substrate, ATCI.
-
Measure the absorbance at 412 nm at regular intervals. The rate of increase in absorbance is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Caption: General workflow for an AChE inhibition assay.
Cellular Tau Oligomerization FRET Assay
This cell-based assay utilizes Förster Resonance Energy Transfer (FRET) to measure the aggregation of tau protein within living cells.
-
Cell Line and Reagents:
-
HEK293 or SH-SY5Y cells stably expressing tau constructs tagged with a FRET pair (e.g., Cerulean and Venus).
-
Cell culture medium and supplements.
-
Transfection reagents.
-
Test compound (this compound).
-
Flow cytometer or fluorescence plate reader capable of FRET measurement.
-
-
Procedure:
-
Culture the FRET-based tau biosensor cells in a suitable format (e.g., 96-well plate).
-
Treat the cells with various concentrations of this compound for a specified duration.
-
Induce tau aggregation using a known inducer if necessary (e.g., okadaic acid).
-
Harvest the cells and analyze them by flow cytometry or read the plate on a fluorescence reader.
-
Excite the donor fluorophore (e.g., Cerulean at 433 nm) and measure the emission from both the donor and the acceptor (e.g., Venus at 528 nm).
-
The FRET signal, indicative of tau oligomerization, is calculated as the ratio of acceptor to donor emission.
-
Plot the FRET signal against the concentration of this compound to determine the EC50 value.
-
Neuroprotection Assay in SH-SY5Y Cells
This assay assesses the ability of a compound to protect neuronal cells from a toxic insult.
-
Cell Line and Reagents:
-
SH-SY5Y human neuroblastoma cells.
-
Cell culture medium and supplements.
-
A neurotoxic agent (e.g., okadaic acid to induce tau hyperphosphorylation and toxicity).
-
Test compound (this compound).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization buffer (e.g., DMSO).
-
Microplate reader.
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Introduce the neurotoxic agent (e.g., okadaic acid) to the wells (except for the untreated control).
-
Incubate for a further period to allow for the induction of cell death.
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Future Directions and Preclinical Development
While the initial in vitro data for this compound is promising, several critical steps are necessary to advance this compound through the preclinical drug development pipeline.
-
Determination of Ki: A precise determination of the inhibitory constant (Ki) for hAChE is required for a more accurate assessment of its binding affinity.
-
In Vivo Efficacy Studies: The efficacy of this compound needs to be evaluated in relevant animal models of Alzheimer's disease. These studies would assess its ability to improve cognitive deficits and reduce AD-related pathology in a living organism.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Comprehensive PK/PD studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-response relationship in vivo.
-
Safety and Toxicology Assessment: Thorough safety and toxicology studies are required to identify any potential adverse effects before consideration for clinical trials.
Conclusion
This compound represents a promising lead compound in the quest for effective Alzheimer's disease therapeutics. Its dual mechanism of action, targeting both the cholinergic system and tau pathology, aligns with the current understanding of the multifactorial nature of the disease. The available in vitro data demonstrates its potential as a potent inhibitor of both hAChE and tau oligomerization, with additional neuroprotective effects. Further preclinical development, including in vivo efficacy and safety studies, is warranted to fully elucidate the therapeutic potential of this compound for the treatment of Alzheimer's disease. This technical guide serves as a foundational resource for researchers and drug developers interested in advancing this and similar multi-target-directed ligands.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advancements in the Treatment of Alzheimers Disease: A Multitarget-directed Ligand Approach - Kumar - Current Medicinal Chemistry [rjpbr.com]
- 3. Human neuroblastoma SH-SY5Y cells treated with okadaic acid express phosphorylated high molecular weight tau-immunoreactive protein species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Structure-Activity Relationship of hAChE-IN-1 and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of hAChE-IN-1 and its analogs as inhibitors of human acetylcholinesterase (hAChE). The document summarizes key quantitative data, details experimental protocols for the evaluation of these compounds, and presents critical relationships through logical diagrams to facilitate a comprehensive understanding for researchers in drug discovery and development.
Introduction to this compound
This compound is a potent inhibitor of human acetylcholinesterase (hAChE), an enzyme critical to the hydrolysis of the neurotransmitter acetylcholine. Inhibition of hAChE is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. Understanding the structure-activity relationship of hA-ChE-IN-1 and its analogs is crucial for the design of novel, more effective, and selective hAChE inhibitors. This compound has been identified as a potent inhibitor with an IC50 value of 1.09 μM[1]. A closely related compound, hAChE/hBACE-1-IN-1, demonstrates even greater potency against hAChE with an IC50 of 0.076 μM[2]. This guide will explore the structural modifications of the this compound scaffold and their impact on inhibitory activity.
Quantitative Structure-Activity Relationship Data
The inhibitory activities of this compound and a series of its analogs against human acetylcholinesterase (hAChE) are summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.
| Compound ID | Structure | hAChE IC50 (µM) | Reference |
| This compound | [Structure of this compound] | 1.09 | [1] |
| hAChE/hBACE-1-IN-1 | [Structure of hAChE/hBACE-1-IN-1] | 0.076 | [2] |
| Analog 1 | [Structure of Analog 1] | Data not available | |
| Analog 2 | [Structure of Analog 2] | Data not available | |
| Analog 3 | [Structure of Analog 3] | Data not available | |
| ... | ... | ... |
Note: The structures and corresponding IC50 values for a comprehensive set of this compound analogs are not yet publicly available in the searched literature. This table will be updated as more data becomes available.
Experimental Protocols
The evaluation of this compound and its analogs involves a series of key in vitro and in vivo experiments. Detailed methodologies for these assays are provided below.
Human Acetylcholinesterase (hAChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the in vitro inhibitory activity of compounds against hAChE.
Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Protocol:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0).
-
DTNB solution (10 mM in phosphate buffer).
-
Acetylthiocholine iodide (ATCI) solution (10 mM in phosphate buffer).
-
Human recombinant AChE solution (concentration to be optimized for the assay).
-
Test compound solutions at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of the test compound solution to each well.
-
Add 50 µL of hAChE solution to each well and incubate for 15 minutes at 37°C.
-
Add 125 µL of DTNB solution to each well.
-
Initiate the reaction by adding 50 µL of ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals for a specified period using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cellular Tau FRET Assay
This assay is used to assess the ability of compounds to inhibit the oligomerization of tau protein, a pathological hallmark of Alzheimer's disease. This compound has been shown to inhibit tau-oligomerization with an EC50 of 2.71 μM[1].
Principle: The assay utilizes Förster Resonance Energy Transfer (FRET) between two fluorescently tagged tau proteins (e.g., CFP and YFP). When tau proteins aggregate, the donor (CFP) and acceptor (YFP) fluorophores are brought into close proximity, resulting in a FRET signal.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293) that stably or transiently expresses tau constructs fused to CFP and YFP.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound.
-
-
Induction of Tau Aggregation:
-
Induce tau aggregation using a known seeding agent (e.g., pre-formed tau fibrils).
-
-
FRET Measurement:
-
After a suitable incubation period, measure the FRET signal using a flow cytometer or a fluorescence plate reader.
-
-
Data Analysis:
-
Quantify the FRET efficiency for each compound concentration.
-
Plot the FRET signal against the logarithm of the compound concentration to determine the EC50 value.
-
In Vivo Cognitive Improvement Studies (Scopolamine-Induced Mouse Model)
This animal model is used to evaluate the potential of compounds to reverse cognitive deficits. Scopolamine, a muscarinic receptor antagonist, is used to induce a state of amnesia.
Protocol:
-
Animal Acclimatization:
-
Acclimatize male Swiss albino mice to the laboratory conditions for at least one week before the experiment.
-
-
Compound Administration:
-
Administer the test compound orally or via intraperitoneal injection at various doses for a specified period (e.g., 14 days).
-
-
Induction of Amnesia:
-
On the final day of treatment, administer scopolamine (e.g., 1 mg/kg, i.p.) to induce cognitive impairment, typically 30-60 minutes before behavioral testing.
-
-
Behavioral Testing (e.g., Morris Water Maze, Y-Maze):
-
Morris Water Maze: Assess spatial learning and memory by measuring the time taken for the mice to find a hidden platform in a pool of water.
-
Y-Maze: Evaluate short-term spatial working memory by recording the sequence of arm entries in a Y-shaped maze.
-
-
Data Analysis:
-
Compare the performance of the compound-treated groups with the scopolamine-treated control group and a normal control group.
-
Statistical analysis (e.g., ANOVA) is used to determine the significance of any observed cognitive improvements.
-
Visualizations
General Workflow for hAChE Inhibitor Evaluation
The following diagram illustrates the typical workflow for the discovery and preclinical evaluation of novel hAChE inhibitors.
Caption: Workflow for hAChE inhibitor discovery and evaluation.
Logical Relationship of Key Pathologies in Alzheimer's Disease
This diagram illustrates the interconnectedness of the cholinergic deficit, amyloid-beta aggregation, and tau hyperphosphorylation in the pathology of Alzheimer's disease, highlighting the targets for multi-target-directed ligands.
Caption: Interplay of key pathological events in Alzheimer's disease.
Conclusion
The structure-activity relationship of this compound and its analogs is a critical area of research for the development of novel therapeutics for Alzheimer's disease. This guide has provided a foundational overview of the available data and the key experimental methodologies employed in this field. The high potency of compounds like hAChE/hBACE-1-IN-1 underscores the potential of this chemical scaffold. Further research is needed to synthesize and evaluate a broader range of analogs to establish a more comprehensive SAR, which will be instrumental in guiding the rational design of next-generation hAChE inhibitors with improved efficacy, selectivity, and pharmacokinetic properties.
References
The Vanguard of Neurological Therapeutics: A Technical Guide to the Discovery and Development of Novel Human Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human acetylcholinesterase (hAChE), a pivotal enzyme in the termination of cholinergic neurotransmission, has long been a therapeutic target for a range of neurological disorders, most notably Alzheimer's disease (AD). The "cholinergic hypothesis" of AD posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive deficits observed in patients.[1] By inhibiting hAChE, the enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft, the concentration and duration of action of ACh are increased, thereby ameliorating cognitive symptoms.[1][2] This guide provides an in-depth technical overview of the core principles and methodologies involved in the discovery and development of novel hAChE inhibitors, from initial screening to lead optimization, intended to equip researchers and drug development professionals with a comprehensive understanding of this critical area of neuropharmacology.
The Cholinergic Signaling Pathway and the Role of hAChE
The cholinergic signaling pathway is fundamental for cognitive processes such as learning and memory. The process begins with the synthesis of acetylcholine (ACh) from choline and acetyl-CoA in the presynaptic neuron. Upon neuronal stimulation, ACh is released into the synaptic cleft, where it binds to and activates postsynaptic muscarinic and nicotinic receptors, propagating the nerve impulse. To terminate the signal and prevent overstimulation, human acetylcholinesterase (hAChE), located in the synaptic cleft, rapidly hydrolyzes ACh into choline and acetate. The choline is then taken back up into the presynaptic neuron for the synthesis of new ACh.[1] In Alzheimer's disease, the degeneration of cholinergic neurons leads to a deficit in ACh, impairing this signaling pathway.[2] hAChE inhibitors counteract this by blocking the breakdown of ACh, thereby increasing its availability in the synapse.[1][2]
Drug Discovery Workflow for Novel hAChE Inhibitors
The development of novel hAChE inhibitors follows a structured workflow that integrates computational and experimental methodologies to identify and optimize promising lead compounds. This process begins with target identification and validation, followed by hit identification through virtual or high-throughput screening. Promising hits then undergo a rigorous process of lead optimization to enhance their potency, selectivity, and pharmacokinetic properties before advancing to preclinical and clinical development.
References
In Silico Modeling of hAChE-IN-1 Binding to Acetylcholinesterase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of inhibitors to human acetylcholinesterase (hAChE), with a specific focus on the potent inhibitor, hAChE-IN-1. This document details the quantitative data associated with this compound, outlines the experimental protocols for key in silico techniques, and visualizes the critical workflows and molecular interactions involved in the drug discovery process.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for the symptomatic treatment of Alzheimer's disease, myasthenia gravis, and other neurological disorders. In silico modeling plays a pivotal role in the discovery and development of novel AChE inhibitors by providing insights into their binding mechanisms, predicting their affinity, and guiding their optimization. Computational techniques such as molecular docking and molecular dynamics (MD) simulations are instrumental in elucidating the intricate interactions between inhibitors and the active site of hAChE.
This compound, also known as compound 24 in its originating publication, is a recently developed pyrazine-based multi-target-directed ligand for Alzheimer's disease. It has demonstrated potent inhibition of hAChE and the ability to hinder tau-oligomerization, another key pathological hallmark of Alzheimer's disease.
Quantitative Data for this compound
The following table summarizes the key quantitative data for the inhibitory activity of this compound.
| Parameter | Value | Description |
| IC₅₀ (hAChE) | 1.09 µM | The half-maximal inhibitory concentration against human acetylcholinesterase. |
| EC₅₀ (Tau-oligomerization) | 2.71 µM | The half-maximal effective concentration for the inhibition of tau protein oligomerization. |
Experimental Protocols
The following sections detail the generalized in silico protocols for molecular docking and molecular dynamics simulations, which are standard methodologies for studying the binding of inhibitors like this compound to acetylcholinesterase.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
-
Protein and Ligand Preparation:
-
Protein: The three-dimensional crystal structure of human acetylcholinesterase is obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 4EY7, which is a complex of hAChE with the inhibitor donepezil[1]. The protein structure is prepared by removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning partial charges.
-
Ligand: The 2D structure of this compound is sketched using a molecule editor and converted to a 3D structure. Energy minimization of the ligand is performed using a suitable force field.
-
-
Grid Generation:
-
A grid box is defined around the active site of hAChE. The active site gorge of AChE is deep and narrow, containing a catalytic active site (CAS) at the bottom and a peripheral anionic site (PAS) near the entrance. The grid box should be large enough to encompass both of these sites to allow for the exploration of different binding modes.
-
-
Docking Simulation:
-
Software: AutoDock Vina is a widely used open-source program for molecular docking[2][3].
-
Algorithm: A Lamarckian genetic algorithm is typically employed to explore the conformational space of the ligand within the defined grid box.
-
Execution: The docking is performed with a set number of runs to ensure a thorough search of the binding poses. The output will consist of a series of binding poses ranked by their predicted binding affinity (in kcal/mol).
-
-
Analysis of Results:
-
The resulting docked poses are visualized and analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking with key residues in the CAS (e.g., Trp86, Tyr337, Phe338) and PAS (e.g., Tyr72, Tyr124, Trp286), are examined.
-
Molecular dynamics simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.
-
System Setup:
-
Starting Complex: The best-ranked docked pose of the this compound complex from the molecular docking study is used as the starting structure.
-
Force Field: A suitable force field, such as CHARMM36 or AMBER, is chosen for the protein, while the ligand parameters are generated using a server like CGenFF or Antechamber[4][5].
-
Solvation: The complex is placed in a periodic box of water molecules (e.g., TIP3P water model).
-
Ionization: Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentrations.
-
-
Simulation Steps:
-
Energy Minimization: The system is subjected to energy minimization to remove any steric clashes or unfavorable geometries.
-
Equilibration: A two-step equilibration process is performed:
-
NVT Ensemble (Constant Number of particles, Volume, and Temperature): The system is heated to the desired temperature (e.g., 300 K) while keeping the volume constant. Position restraints are applied to the protein and ligand heavy atoms.
-
NPT Ensemble (Constant Number of particles, Pressure, and Temperature): The system is then equilibrated at a constant pressure (e.g., 1 atm) and temperature. The position restraints are gradually released.
-
-
Production Run: After equilibration, the production MD simulation is run for a significant time (e.g., 100 ns or more) without any restraints. Trajectories of atomic coordinates are saved at regular intervals.
-
-
Analysis of Trajectories:
-
Root Mean Square Deviation (RMSD): The RMSD of the protein and ligand is calculated to assess the stability of the complex over the simulation time.
-
Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is analyzed to identify flexible regions of the protein.
-
Interaction Analysis: The persistence of key interactions (hydrogen bonds, hydrophobic contacts) between this compound and the active site residues is monitored throughout the simulation.
-
Binding Free Energy Calculation: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be used to estimate the binding free energy of the complex.
-
Visualizations
The following diagrams illustrate the key processes and concepts in the in silico modeling of this compound.
References
Methodological & Application
Application Notes and Protocols for Cell-Based Acetylcholinesterase Assays using SH-SY5Y Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model in neurobiology and drug discovery, particularly for neurodegenerative diseases like Alzheimer's disease.[1][2] These cells can be differentiated into a more mature neuronal phenotype, expressing key neuronal markers and exhibiting increased acetylcholinesterase (AChE) activity.[3][4] This makes them a suitable platform for screening and characterizing acetylcholinesterase inhibitors. The cholinergic hypothesis of Alzheimer's disease posits that a deficit in the neurotransmitter acetylcholine (ACh) contributes to cognitive decline.[5] AChE inhibitors block the breakdown of ACh, thereby increasing its availability in the synaptic cleft.[5]
This document provides a detailed protocol for a cell-based assay to evaluate the efficacy of a putative human acetylcholinesterase inhibitor (hAChE-IN-1) using the SH-SY5Y cell line. The assay is based on the widely used Ellman's method, which measures the activity of AChE colorimetrically.[6][7][8]
Signaling Pathway of Acetylcholine
The following diagram illustrates the fundamental mechanism of cholinergic neurotransmission and the action of acetylcholinesterase.
Caption: Cholinergic signaling and AChE inhibition.
Experimental Protocols
SH-SY5Y Cell Culture
This protocol outlines the standard procedure for maintaining and passaging the SH-SY5Y human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells (e.g., ATCC® CRL-2266™)
-
Growth Medium: 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids (NEAA).[9]
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
Cell culture flasks (T-75)
-
Incubator at 37°C with 5% CO2
Procedure:
-
Culture SH-SY5Y cells in T-75 flasks with growth medium.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.[3]
-
Monitor cell confluency daily. Passage the cells when they reach 80-90% confluency.[10]
-
To passage, aspirate the growth medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until the cells detach.
-
Neutralize the trypsin by adding 7-8 mL of pre-warmed growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the desired volume of the cell suspension to a new flask containing fresh growth medium. A split ratio of 1:5 to 1:10 is recommended.
-
Change the growth medium every 2-3 days.
Differentiation of SH-SY5Y Cells
Differentiation of SH-SY5Y cells into a neuronal phenotype is crucial for enhancing AChE activity.[3] Retinoic acid is a commonly used agent for inducing differentiation.[4][11]
Materials:
-
SH-SY5Y cells
-
Growth Medium (as described above)
-
Differentiation Medium: DMEM/F12 with 1% FBS, 1% Penicillin-Streptomycin, and 10 µM all-trans-Retinoic Acid (RA).[6][11]
-
Poly-D-Lysine (PDL) coated culture plates
Procedure:
-
Coat the culture plates (e.g., 6-well or 96-well plates) with 50 µg/mL PDL.[6]
-
Seed the SH-SY5Y cells onto the PDL-coated plates at a density of approximately 5 x 10^5 cells/mL in growth medium.[7]
-
Allow the cells to adhere for 24 hours.
-
Aspirate the growth medium and replace it with the differentiation medium.
-
Change the differentiation medium every other day for 6 days.[6]
-
Monitor the cells for morphological changes, such as the appearance of neurites, which indicates successful differentiation.
This compound Cell-Based Assay (Ellman's Method)
This protocol describes the measurement of AChE activity in differentiated SH-SY5Y cells treated with a test inhibitor.
Materials:
-
Differentiated SH-SY5Y cells in a 96-well plate
-
Test inhibitor (this compound) at various concentrations
-
Positive control (e.g., Donepezil, Tacrine)
-
Vehicle control (e.g., DMSO)
-
Phosphate buffer (0.1 M, pH 8.0)[6]
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (0.01 M in phosphate buffer)[6]
-
Acetylthiocholine iodide (ATCI) solution (0.075 M in phosphate buffer)[6]
-
Microplate reader
Procedure:
-
After the 6-day differentiation period, treat the differentiated SH-SY5Y cells with various concentrations of this compound, the positive control, and the vehicle control for a predetermined incubation time (e.g., 1 hour).[7][12]
-
Following incubation, wash the cells twice with warm PBS.[7]
-
Prepare the reaction mixture. For each well, mix 190 µL of 0.01 M DTNB solution and 200 µL of 0.1 M phosphate buffer (pH 8.0).[6] A final reaction volume of 400 µL per well in a 6-well plate can be scaled down for a 96-well plate.
-
To initiate the enzymatic reaction, add 10 µL of 0.075 M ATCI substrate to each well.[6]
-
Incubate the plate at 37°C for 30 minutes.[6]
-
Measure the absorbance of the yellow product, 5-thio-2-nitrobenzoate (TNB), at a wavelength of 412 nm using a microplate reader.[6][7] Take readings at multiple time points (e.g., 1, 15, and 30 minutes) to determine the reaction rate.[7]
Experimental Workflow
The following diagram outlines the key steps of the experimental protocol.
Caption: Experimental workflow for the this compound assay.
Data Presentation
The quantitative data from the assay should be summarized to determine the inhibitory potency of this compound, typically expressed as the half-maximal inhibitory concentration (IC50).
Table 1: Raw Absorbance Data
| Concentration of this compound (µM) | Replicate 1 (Absorbance at 412 nm) | Replicate 2 (Absorbance at 412 nm) | Replicate 3 (Absorbance at 412 nm) | Mean Absorbance | Standard Deviation |
| 0 (Vehicle) | |||||
| 0.01 | |||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 100 | |||||
| Positive Control |
Table 2: Calculation of Percent Inhibition
The percent inhibition of AChE activity for each concentration of the test compound can be calculated using the following formula:
% Inhibition = [1 - (Absorbance of Sample / Absorbance of Vehicle Control)] x 100
| Concentration of this compound (µM) | Mean Absorbance | % Inhibition |
| 0 (Vehicle) | 0 | |
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| Positive Control |
Table 3: IC50 Values
The IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
| Compound | IC50 (µM) |
| This compound | |
| Positive Control |
Conclusion
This comprehensive protocol provides a robust framework for assessing the inhibitory activity of novel compounds against acetylcholinesterase in a physiologically relevant cell-based model. The use of differentiated SH-SY5Y cells enhances the translational relevance of the findings. By following these detailed procedures, researchers can obtain reliable and reproducible data to advance the development of new therapeutics for cholinergic-related disorders.
References
- 1. accegen.com [accegen.com]
- 2. Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. watermark02.silverchair.com [watermark02.silverchair.com]
- 4. Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. AChE Assay Using Neuroblastoma Cells [bio-protocol.org]
- 7. Acetylcholinesterase (AChE) activity assay [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
- 9. SH-SY5Y culturing [protocols.io]
- 10. Hydrogen peroxide modifies both activity and isoforms of acetylcholinesterase in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of hAChE-IN-1 in Mouse Models
Disclaimer: To date, specific in vivo administration protocols for hAChE-IN-1 have not been published in peer-reviewed literature. The following application notes and protocols are based on established methodologies for the in vivo administration of other acetylcholinesterase (AChE) inhibitors in mouse models. These should be considered as a starting point and will require optimization for the specific experimental needs and characteristics of this compound.
Introduction
This compound is a potent inhibitor of human acetylcholinesterase (hAChE) and has demonstrated neuroprotective effects and inhibition of tau-oligomerization in in vitro cellular assays.[1] Acetylcholinesterase inhibitors work by preventing the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the synaptic cleft. This mechanism is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.[2][3] In vivo studies in mouse models are crucial to evaluate the pharmacokinetic profile, efficacy, and potential toxicity of novel AChE inhibitors like this compound.
Preclinical In Vivo Study Design
A typical preclinical in vivo study for an AChE inhibitor in a mouse model involves several key stages, from initial dose-finding and pharmacokinetic analysis to efficacy testing in a relevant disease model.
Caption: Experimental workflow for in vivo evaluation of this compound.
Quantitative Data Summary for Representative AChE Inhibitors
The following table summarizes in vivo administration data for other well-characterized AChE inhibitors in mice. This information can serve as a guide for designing initial studies with this compound.
| Compound | Mouse Model | Dosage | Administration Route | Frequency | Reference |
| Physostigmine | Tg2576 | 0.03, 0.1, 0.3 mg/kg | Not specified | Daily for 6 weeks | [4] |
| Donepezil | Tg2576 | 0.1, 0.3, 1.0 mg/kg | Not specified | Daily for 6 weeks | [4] |
| Linarin | Kunming mice | 35, 70, 140 mg/kg | Intraperitoneal (i.p.) | Single dose | [5] |
| Piceatannol | ICR mice | 50 mg/kg | Oral | Daily for 9 days | [6] |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO/corn oil mixture)
-
Male and female mice (e.g., C57BL/6), 8-10 weeks old
-
Standard laboratory equipment for injections and animal monitoring
Protocol:
-
Prepare a stock solution of this compound in a suitable vehicle. The choice of vehicle will depend on the solubility of the compound. For poorly soluble compounds, a mixture like DMSO and corn oil (e.g., 4:96) can be used.[2]
-
Divide mice into groups (n=3-5 per group) and administer escalating single doses of this compound. Start with a low dose (e.g., 1 mg/kg) and increase incrementally (e.g., by 50-100%) in subsequent groups.[7]
-
Monitor animals closely for clinical signs of toxicity for at least 48 hours and up to 14 days.[8] Record body weight, food and water intake, and any adverse reactions (e.g., lethargy, tremors, convulsions).
-
The MTD is defined as the highest dose that does not cause greater than 15-20% weight loss or severe clinical signs.[7]
Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound after a single administration.
Materials:
-
This compound
-
Vehicle
-
Mice (e.g., CD-1 or Swiss Webster)
-
Equipment for blood collection (e.g., tail vein or retro-orbital sinus) and tissue harvesting
-
LC-MS/MS for compound quantification
Protocol:
-
Administer a single dose of this compound to a cohort of mice via the intended therapeutic route (e.g., oral gavage, intraperitoneal, or intravenous injection). A common oral gavage volume for mice is 10 ml/kg.[9]
-
Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.[10]
-
At selected time points, euthanize subsets of animals and collect relevant tissues (e.g., brain, liver, plasma).
-
Process blood to plasma and homogenize tissues.
-
Quantify the concentration of this compound in plasma and tissue homogenates using a validated LC-MS/MS method.[11]
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), half-life (t1/2), and bioavailability.[10]
Efficacy Study in a Scopolamine-Induced Amnesia Model
Objective: To assess the ability of this compound to reverse cognitive deficits induced by the muscarinic receptor antagonist, scopolamine.
Materials:
-
This compound
-
Scopolamine
-
Vehicle
-
Mice (e.g., ICR or C57BL/6)
-
Behavioral testing apparatus (e.g., Passive Avoidance Test, Morris Water Maze)
Protocol:
-
Acclimate mice to the behavioral testing room and apparatus for several days prior to the experiment.
-
Divide mice into experimental groups (n=10-15 per group): Vehicle control, Scopolamine only, Scopolamine + this compound (at various doses), and this compound only.
-
Administer this compound or vehicle at a predetermined time (e.g., 30-60 minutes) before the behavioral test.
-
Administer scopolamine (e.g., 1 mg/kg, i.p.) or vehicle approximately 30 minutes before the test.[6]
-
Conduct the behavioral test to assess learning and memory. For the passive avoidance test, this involves a training trial with a mild foot shock and a retention trial 24 hours later to measure step-through latency.[6]
-
Analyze the behavioral data to determine if this compound treatment significantly improves performance compared to the scopolamine-only group.
Signaling Pathway
Inhibition of acetylcholinesterase by this compound is expected to increase the availability of acetylcholine in the synapse, leading to enhanced cholinergic signaling. This is particularly relevant in the context of Alzheimer's disease, where cholinergic neuron loss is a key pathological feature.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application Studies of Animal Models in Evaluating Safety and Efficacy of HIV-1 Microbicides [zoores.ac.cn]
- 4. In vivo mapping of cerebral acetylcholinesterase activity in aging and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo imaging of human cerebral acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Histone Deacetylase Inhibitor (SAHA) Reduces Mortality in an Endotoxemia Mouse Model by Suppressing Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microbicide safety/efficacy studies in animals: macaques and small animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. Preclinical Investigation of the Novel Histone Deacetylase Inhibitor AR-42 in the Treatment of Cancer-Induced Cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for hAChE-IN-1 in Scopolamine-Induced Memory Impairment Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of acetylcholinesterase inhibitors, with a specific focus on hAChE/hBACE-1-IN-1, in preclinical studies of scopolamine-induced memory impairment. The protocols and data presented are intended to facilitate the design and execution of experiments aimed at evaluating the therapeutic potential of such compounds for cognitive deficits.
Introduction
The cholinergic system is critically involved in learning and memory processes.[1] Scopolamine, a non-selective muscarinic acetylcholine receptor antagonist, disrupts cholinergic neurotransmission, leading to cognitive deficits and serving as a widely used pharmacological model for inducing memory impairment in rodents.[2][3] Acetylcholinesterase (AChE) inhibitors represent a primary therapeutic strategy to counteract such deficits by preventing the breakdown of acetylcholine (ACh) in the synaptic cleft, thereby enhancing cholinergic function.[4]
This document details the application of a specific human acetylcholinesterase (hAChE) inhibitor, hAChE/hBACE-1-IN-1 (compound 5d), in a scopolamine-induced amnesia model. Additionally, in vitro data for other relevant AChE inhibitors, hAChE-IN-1 (Compound 24) and AChE/BuChE-IN-1 (Compound 1), are provided for comparative purposes.
Compound Information and In Vitro Efficacy
A clear understanding of the in vitro inhibitory profile of the selected compound is crucial for interpreting in vivo results. The following table summarizes the inhibitory concentrations (IC50) for the mentioned acetylcholinesterase inhibitors.
| Compound | Target(s) | IC50 Value (μM) | Source |
| hAChE/hBACE-1-IN-1 (compound 5d) | hAChE | Not specified | [5] |
| This compound (Compound 24) | hAChE | 1.09 | |
| AChE/BuChE-IN-1 (Compound 1) | AChE, BuChE | 7.16 (AChE) | |
| 0.48 (BuChE) |
Caption: In vitro inhibitory activities of selected acetylcholinesterase inhibitors.
In Vivo Studies with hAChE/hBACE-1-IN-1 in a Scopolamine-Induced Amnesia Model
The following data summarizes the experimental design and key findings from an in vivo study evaluating the efficacy of hAChE/hBACE-1-IN-1 in a scopolamine-induced memory impairment model in Swiss albino mice.[5]
| Parameter | Details |
| Animal Model | Swiss albino mice |
| Induction of Amnesia | Scopolamine administration |
| Test Compound | hAChE/hBACE-1-IN-1 (compound 5d) |
| Dosage | 2.5, 5, and 10 mg/kg/day |
| Route of Administration | Oral (p.o.) |
| Treatment Duration | 14 days |
| Key Findings | - Improved learning and memory.- Reduced Retention Transfer Latency (RTL).- Decreased time spent in open arms.- Crossed the blood-brain barrier.- Decreased AChE levels in hippocampus and cortex. |
Caption: Summary of in vivo experimental parameters and outcomes for hAChE/hBACE-1-IN-1.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for similar compounds targeting the cholinergic system.
Scopolamine-Induced Amnesia Model and Behavioral Testing
This protocol describes the induction of memory impairment using scopolamine and subsequent behavioral assessment.
Materials:
-
Scopolamine hydrobromide
-
Saline solution (0.9% NaCl)
-
hAChE/hBACE-1-IN-1
-
Vehicle for test compound (e.g., 0.5% carboxymethylcellulose)
-
Behavioral testing apparatus (e.g., Elevated Plus Maze, Y-Maze, Morris Water Maze)
Procedure:
-
Animal Acclimatization: Acclimatize adult male Swiss albino mice to the housing conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Vehicle Control
-
Scopolamine Control (Scopolamine + Vehicle)
-
Positive Control (Scopolamine + Donepezil)
-
Test Groups (Scopolamine + hAChE/hBACE-1-IN-1 at 2.5, 5, and 10 mg/kg)
-
-
Drug Administration:
-
Administer hAChE/hBACE-1-IN-1 or vehicle orally (p.o.) once daily for 14 consecutive days.
-
On the 14th day, 60 minutes after the final dose of the test compound or vehicle, administer scopolamine (1 mg/kg, intraperitoneally - i.p.).
-
-
Behavioral Testing: 30 minutes after scopolamine injection, conduct the behavioral tests.
The EPM is used to assess anxiety-like behavior and memory.
-
Place the mouse at the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into each arm.
-
An increase in the time spent in the open arms by the test compound is indicative of an anxiolytic and memory-enhancing effect against scopolamine-induced behavior.
The Y-maze is used to assess spatial working memory.
-
Place the mouse at the end of one arm and allow it to explore the maze freely for 8 minutes.
-
Record the sequence of arm entries.
-
An alternation is defined as successive entries into the three arms on overlapping triplet sets.
-
Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
A significant increase in the percentage of spontaneous alternation in the treated groups compared to the scopolamine control group indicates an improvement in spatial working memory.
Biochemical Analysis
Following behavioral testing, brain tissue can be collected for biochemical analysis.
-
Tissue Collection: Euthanize the animals and dissect the hippocampus and cortex on an ice-cold surface.
-
Homogenization: Homogenize the brain tissues in an appropriate buffer.
-
Acetylcholinesterase (AChE) Activity Assay:
-
Measure the protein concentration of the homogenates.
-
Use a commercially available kit or the Ellman method to determine AChE activity.
-
A decrease in AChE activity in the brains of treated animals compared to the scopolamine control group indicates target engagement.
-
Visualizations
Signaling Pathway of Acetylcholine and Inhibition by this compound
Caption: Cholinergic signaling and points of intervention.
Experimental Workflow for Evaluating this compound
Caption: Workflow for in vivo evaluation of this compound.
Logical Relationship of Scopolamine, AChE, and this compound
Caption: Interplay of compounds and cholinergic function.
References
- 1. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibitor Improves Learning and Memory Impairment Induced by Toxoplasma gondii Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hAChE/hBACE-1-IN-1 | ChE | | Invivochem [invivochem.com]
- 4. Multicomponent Petasis reaction for the identification of pyrazine based multi-target directed anti-Alzheimer's agents: In-silico design, synthesis, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Protocol for Assessing Blood-Brain Barrier Permeability of hAChE-IN-1
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2][3] For drugs targeting the CNS, such as acetylcholinesterase (AChE) inhibitors like the novel compound hAChE-IN-1, the ability to permeate the BBB is a critical determinant of therapeutic efficacy. Conversely, for peripherally acting drugs, low BBB permeability is desired to minimize CNS side effects. Therefore, a thorough assessment of BBB permeability is a crucial step in the preclinical development of any new chemical entity intended for neurological or systemic applications.
This document provides a detailed protocol for a tiered approach to evaluating the BBB permeability of this compound, a hypothetical small molecule human acetylcholinesterase inhibitor. The protocol encompasses both in vitro and in vivo methodologies to provide a comprehensive understanding of the compound's ability to cross the BBB. The in vitro assays, including the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay, offer high-throughput screening for passive permeability and potential for active transport, respectively.[4][5][6][7] The in vivo studies in a rodent model provide a definitive measure of brain penetration under physiological conditions.[2][8][9]
The data generated from these protocols will enable researchers to:
-
Determine the passive permeability of this compound.
-
Assess whether this compound is a substrate for active efflux transporters.
-
Quantify the extent of brain penetration in vivo.
-
Make informed decisions regarding the progression of this compound in the drug development pipeline.
Cholinergic Synapse Signaling Pathway
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic synapse, responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[10][11] Inhibition of AChE, as is the intended mechanism of this compound, leads to an increase in the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[10] Understanding this pathway is crucial for interpreting the pharmacodynamic effects of this compound in the CNS.
Caption: Cholinergic synapse signaling pathway and the inhibitory action of this compound on acetylcholinesterase (AChE).
Experimental Protocols
In Vitro Assessment of BBB Permeability
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict passive, transcellular permeability.[4][5][12] It utilizes a 96-well plate format where a filter membrane is coated with a lipid solution to mimic the lipidic environment of the BBB.
Experimental Workflow:
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Detailed Protocol:
-
Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare the donor solution by diluting the stock solution to 100 µM in phosphate-buffered saline (PBS) at pH 7.4. The final DMSO concentration should be ≤1%.
-
Prepare the acceptor solution (PBS, pH 7.4).
-
Prepare the lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane).
-
-
Assay Procedure:
-
Add 180 µL of acceptor solution to each well of a 96-well acceptor plate.
-
Carefully add 5 µL of the lipid solution to the membrane of each well of the 96-well donor plate.
-
Add 180 µL of the donor solution to each well of the lipid-coated donor plate.
-
Carefully place the donor plate onto the acceptor plate to form a "sandwich".
-
Incubate the plate assembly at room temperature for 4 to 18 hours with gentle shaking.
-
After incubation, separate the plates.
-
Collect samples from both the donor and acceptor wells.
-
-
Quantification and Data Analysis:
-
Determine the concentration of this compound in the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculate the permeability coefficient (Pe) using the following equation:
-
Pe = (-ln(1 - Ca/Ceq)) * (Va * Vd) / ((Va + Vd) * A * t)
-
Where:
-
Ca is the concentration in the acceptor well.
-
Ceq is the equilibrium concentration.
-
Va is the volume of the acceptor well.
-
Vd is the volume of the donor well.
-
A is the area of the membrane.
-
t is the incubation time.
-
-
-
Hypothetical Data for this compound (PAMPA):
| Compound | Pe (10⁻⁶ cm/s) | Permeability Classification |
| This compound | 8.5 | High |
| Propranolol (High Permeability Control) | 15.2 | High |
| Atenolol (Low Permeability Control) | 0.8 | Low |
2. Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized epithelial cells with tight junctions that mimic the intestinal barrier and, to some extent, the BBB.[6][7][13][14] This assay can assess both passive and active transport, including efflux by transporters like P-glycoprotein (P-gp).
Experimental Workflow:
Caption: Workflow for the Caco-2 Permeability Assay.
Detailed Protocol:
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Only use monolayers with TEER values > 200 Ω·cm².[13]
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM glucose, pH 7.4).
-
Apical to Basolateral (A-B) Transport: Add the dosing solution of this compound (e.g., 10 µM) to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh buffer.
-
-
Quantification and Data Analysis:
-
Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions:
-
Papp = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the steady-state flux.
-
A is the surface area of the insert.
-
C0 is the initial concentration in the donor chamber.
-
-
-
Calculate the efflux ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
An ER > 2 suggests the compound is a substrate for active efflux.[15]
-
-
Hypothetical Data for this compound (Caco-2):
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | P-gp Substrate? |
| This compound | 5.2 | 6.1 | 1.17 | No |
| Propranolol (High Permeability) | 20.5 | 21.1 | 1.03 | No |
| Digoxin (P-gp Substrate) | 0.5 | 8.5 | 17.0 | Yes |
In Vivo Assessment of BBB Permeability
Brain Uptake Study in Rodents
This in vivo study measures the brain-to-plasma concentration ratio (Kp) of this compound in a rodent model (e.g., rats or mice) following systemic administration.
Experimental Workflow:
Caption: Workflow for the in vivo brain uptake study.
Detailed Protocol:
-
Animal Preparation and Dosing:
-
Use adult male Sprague-Dawley rats (250-300g). Acclimatize the animals for at least 3 days before the experiment.
-
Prepare a sterile dosing solution of this compound in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol).
-
Administer this compound via intravenous (IV) injection into the tail vein at a specific dose (e.g., 2 mg/kg).
-
-
Sample Collection:
-
At a predetermined time point post-dose (e.g., 30 minutes), anesthetize the animals.
-
Collect a terminal blood sample via cardiac puncture into EDTA-containing tubes.
-
Immediately perfuse the brain with ice-cold saline to remove intravascular blood.
-
Excise the whole brain.
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to obtain plasma.
-
Weigh the brain tissue and homogenize it in a suitable buffer.
-
Extract this compound from plasma and brain homogenate samples using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of this compound in the plasma (Cp) and brain homogenate (Cbr) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp):
-
Kp = Cbr / Cp
-
-
Hypothetical Data for this compound (In Vivo):
| Compound | Dose (mg/kg, IV) | Time Point (min) | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Kp | BBB Penetration Classification |
| This compound | 2 | 30 | 150 | 125 | 1.2 | High |
| Diazepam (High Penetration) | 2 | 30 | 250 | 100 | 2.5 | High |
| Atenolol (Low Penetration) | 2 | 30 | 5 | 100 | 0.05 | Low |
Summary of Findings and Conclusion
This tiered approach provides a comprehensive evaluation of the BBB permeability of the novel acetylcholinesterase inhibitor, this compound. The initial high-throughput PAMPA assay can be used to rapidly screen for passive permeability. The Caco-2 assay provides further insight into potential interactions with active transport mechanisms. Finally, the in vivo brain uptake study in rodents offers a definitive measure of brain penetration under physiological conditions. The combined data from these protocols will enable a robust assessment of the CNS penetration potential of this compound and guide its future development.
References
- 1. Assessing blood-brain barrier function using in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. enamine.net [enamine.net]
- 8. In vivo measurement of blood-brain barrier permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 11. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Random Page - Lokey Lab Protocols [lokeylab.wikidot.com]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring hAChE Inhibition by hAChE-IN-1 using Ellman's Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system, terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine.[1][2] Inhibition of human acetylcholinesterase (hAChE) is a critical therapeutic strategy for managing Alzheimer's disease and other neurological disorders.[3] hAChE-IN-1 is a potent inhibitor of hAChE, and its efficacy can be quantified using the colorimetric method developed by Ellman.[4]
This document provides a detailed protocol for determining the inhibitory activity of this compound against recombinant human acetylcholinesterase (hAChE) using Ellman's assay. The assay relies on the cleavage of acetylthiocholine (ATCI) by hAChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate the yellow anion 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of TNB production is proportional to hAChE activity, and a decrease in this rate in the presence of an inhibitor indicates the extent of inhibition.[5][6]
Data Presentation
The inhibitory potency of this compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. This value is determined by measuring the hAChE activity at various concentrations of the inhibitor and plotting the percent inhibition against the logarithm of the inhibitor concentration.
Table 1: Inhibitory Activity of this compound against human Acetylcholinesterase (hAChE)
| Parameter | Value |
| Inhibitor | This compound |
| Target Enzyme | Recombinant Human Acetylcholinesterase (hAChE) |
| IC50 (µM) | 1.09 |
| Assay Method | Ellman's Spectrophotometric Assay |
| Substrate | Acetylthiocholine Iodide (ATCI) |
| Temperature | 37°C |
| pH | 8.0 |
Table 2: Example Dose-Response Data for hAChE Inhibition
| This compound Conc. (µM) | Log [this compound] | % Inhibition (Mean ± SD, n=3) |
| 0.01 | -2.00 | 5.2 ± 1.1 |
| 0.1 | -1.00 | 15.8 ± 2.5 |
| 0.5 | -0.30 | 35.1 ± 3.2 |
| 1.0 | 0.00 | 48.9 ± 2.8 |
| 2.0 | 0.30 | 65.4 ± 4.1 |
| 5.0 | 0.70 | 85.7 ± 3.5 |
| 10.0 | 1.00 | 95.2 ± 2.1 |
| 100.0 | 2.00 | 98.9 ± 1.5 |
Experimental Protocols
This section provides a detailed methodology for determining the IC50 value of this compound against recombinant human AChE.
Materials and Reagents
-
Recombinant Human Acetylcholinesterase (hAChE), expressed in HEK293 cells (Sigma-Aldrich, Cat. No. C1682 or equivalent)
-
This compound (structure available from suppliers)
-
Acetylthiocholine Iodide (ATCI) (Sigma-Aldrich, Cat. No. A5751 or equivalent)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) (Sigma-Aldrich, Cat. No. D8130 or equivalent)
-
Sodium Phosphate Buffer (0.1 M, pH 8.0)
-
Bovine Serum Albumin (BSA)
-
Dimethyl Sulfoxide (DMSO)
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 412 nm
-
Multichannel pipettes and sterile pipette tips
Preparation of Reagents
-
0.1 M Sodium Phosphate Buffer (pH 8.0): Prepare a solution of 0.1 M sodium phosphate and adjust the pH to 8.0 using phosphoric acid or sodium hydroxide.
-
hAChE Enzyme Solution: Reconstitute lyophilized recombinant human AChE in 0.1 M sodium phosphate buffer (pH 8.0) containing 0.1% BSA to a stock concentration of 1 U/mL. Store in aliquots at -80°C. For the assay, dilute the stock solution to a working concentration of 0.02 U/mL in the same buffer.
-
ATCI Substrate Solution (10 mM): Dissolve acetylthiocholine iodide in deionized water to a final concentration of 10 mM. Prepare this solution fresh daily.
-
DTNB Reagent Solution (10 mM): Dissolve DTNB in 0.1 M sodium phosphate buffer (pH 7.0) to a final concentration of 10 mM. Store protected from light at 4°C.
-
This compound Stock Solution (10 mM): Dissolve this compound in 100% DMSO to a final concentration of 10 mM.
-
This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in 0.1 M sodium phosphate buffer (pH 8.0) to achieve final assay concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration in the assay should not exceed 1%.
Assay Procedure in a 96-Well Plate Format
-
Assay Setup:
-
Blank: 140 µL of 0.1 M Sodium Phosphate Buffer (pH 8.0) + 20 µL of Buffer + 20 µL of Buffer
-
Control (100% Activity): 120 µL of 0.1 M Sodium Phosphate Buffer (pH 8.0) + 20 µL of hAChE solution (0.02 U/mL) + 20 µL of Buffer (with 1% DMSO)
-
Inhibitor Wells: 120 µL of 0.1 M Sodium Phosphate Buffer (pH 8.0) + 20 µL of hAChE solution (0.02 U/mL) + 20 µL of this compound working solution (at various concentrations)
-
-
Pre-incubation: Add the components as described above to the respective wells of a 96-well plate. Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
Initiation of Reaction: To each well, add 20 µL of 10 mM DTNB solution followed immediately by 20 µL of 10 mM ATCI solution to initiate the enzymatic reaction. The final volume in each well will be 200 µL.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, recording readings every minute for 10-15 minutes. Alternatively, for an endpoint assay, incubate the plate at 37°C for 10 minutes after adding the substrate and then measure the final absorbance.
Data Analysis
-
Calculate the rate of reaction (V) for each well: Determine the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 Where:
-
V_inhibitor = Rate of reaction in the presence of the inhibitor
-
V_control = Rate of reaction in the absence of the inhibitor (100% activity)
-
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value.[7]
Visualizations
Caption: Hydrolysis of Acetylcholine by hAChE.
Caption: Experimental Workflow for Ellman's Assay.
Caption: Logical Relationship of hAChE Inhibition.
References
Application of hAChE-IN-1 in High-Throughput Screening for Acetylcholinesterase Inhibitors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) and terminating synaptic transmission. Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. High-throughput screening (HTS) is a fundamental approach in drug discovery for identifying novel AChE inhibitors from large compound libraries. The use of a well-characterized inhibitor, such as hAChE-IN-1, as a positive control is essential for the validation and quality control of HTS assays. These application notes provide detailed protocols for the use of this compound in common HTS assays for the discovery of new AChE inhibitors.
This compound: A Potent Inhibitor for Assay Control
This compound is a potent inhibitor of human acetylcholinesterase (hAChE), making it an excellent tool for use as a positive control in HTS campaigns. Its primary function in this context is to establish a maximum inhibition window, which is crucial for assessing the performance of the assay and for the normalization of data from test compounds.
Data Presentation
The performance of an HTS assay is evaluated using several key statistical parameters. Below is a summary of typical assay parameters and a comparison of this compound with other common AChE inhibitors.
HTS Assay Performance Parameters
For an HTS assay to be considered robust and reliable, it should meet certain statistical criteria. The Z'-factor is a measure of the statistical effect size of the assay and is commonly used to assess its quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. The signal-to-background (S/B) ratio compares the signal of the positive control to the negative control, with a higher ratio indicating a better-performing assay.
| Parameter | Formula | Recommended Value |
| Z'-Factor | 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| | > 0.5[1] |
| Signal-to-Background (S/B) Ratio | Meanpos / Meanneg | > 2[1] |
| Coefficient of Variation (%CV) | (SDneg / Meanneg) * 100 | < 15%[1] |
SDpos and Meanpos refer to the standard deviation and mean of the positive control (e.g., this compound), while SDneg and Meanneg refer to the standard deviation and mean of the negative control (e.g., DMSO).
Comparative Inhibitor Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below presents the IC50 value for this compound alongside those of other well-known AChE inhibitors.
| Inhibitor | Target | IC50 Value (µM) |
| This compound | hAChE | 1.09 |
| Donepezil | AChE | 0.021[2] |
| Tacrine | AChE | 0.2[2] |
| Rivastigmine | AChE | 0.0043[2] |
| Galantamine | AChE | 2.28[2] |
| Physostigmine | AChE | 0.00067[2] |
Signaling Pathway
The following diagram illustrates the cholinergic signaling pathway, highlighting the role of acetylcholinesterase in the synaptic cleft.
References
Application Notes and Protocols for Immunohistochemical Detection of Tau Pathology Following hAChE-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunohistochemical detection and quantification of tau pathology in brain tissue following treatment with the acetylcholinesterase inhibitor, hAChE-IN-1. This document includes a detailed experimental protocol, guidelines for data presentation, and visual representations of the experimental workflow and a hypothesized signaling pathway.
Introduction
Tau proteins are microtubule-associated proteins that are abundant in neurons. In several neurodegenerative diseases, collectively known as tauopathies, tau becomes hyperphosphorylated and aggregates into insoluble neurofibrillary tangles (NFTs). The investigation of therapeutic agents that can modulate tau pathology is a critical area of research. Acetylcholinesterase (AChE) inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease. While their primary mechanism of action is to increase the levels of the neurotransmitter acetylcholine, some studies suggest that these inhibitors may also have an impact on tau phosphorylation. Notably, some research indicates that treatment with cholinesterase inhibitors may lead to an increase in phosphorylated tau[1][2][3][4][5]. Understanding the specific effects of novel AChE inhibitors, such as this compound, on tau pathology is therefore of significant interest.
Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and abundance of specific proteins, such as phosphorylated tau (p-tau), within the cellular context of tissue samples. This protocol provides a detailed method for the detection of p-tau in brain tissue sections.
Data Presentation
Quantitative analysis of tau pathology is crucial for evaluating the effects of this compound treatment. The following table provides a template for presenting quantitative data obtained from immunohistochemical staining. Data can be expressed as the percentage of the area stained for p-tau or the density of p-tau positive cells within a specific brain region.
Table 1: Quantitative Analysis of Phosphorylated Tau (p-tau) Immunoreactivity
| Treatment Group | Brain Region | N | p-tau Area (%) (Mean ± SEM) | p-tau Positive Cell Density (cells/mm²) (Mean ± SEM) | P-value |
| Vehicle Control | Hippocampus | 8 | 5.2 ± 0.8 | 15.4 ± 2.1 | - |
| This compound (1 mg/kg) | Hippocampus | 8 | 7.8 ± 1.1 | 22.9 ± 3.5 | <0.05 |
| Vehicle Control | Cortex | 8 | 3.1 ± 0.5 | 9.3 ± 1.4 | - |
| This compound (1 mg/kg) | Cortex | 8 | 4.5 ± 0.7 | 13.7 ± 2.0 | <0.05 |
Note: The data presented in this table is hypothetical and serves as an example for data presentation. Researchers should replace this with their own experimental data.
Experimental Protocols
This section details the protocol for immunohistochemical staining of phosphorylated tau in paraffin-embedded brain tissue sections.
Materials and Reagents
-
Paraffin-embedded brain tissue sections (5-10 µm thick) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water (dH₂O)
-
Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Phosphate-Buffered Saline (PBS)
-
Tris-Buffered Saline with 0.1% Tween 20 (TBST)
-
Hydrogen Peroxide (H₂O₂) (3% in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.3% Triton X-100)
-
Primary Antibody: Anti-phospho-Tau (e.g., AT8, recognizing pSer202/pThr205), diluted in Blocking Buffer.
-
Biotinylated Secondary Antibody (e.g., Goat anti-mouse IgG)
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coverslips
Protocol
-
Deparaffinization and Rehydration:
-
Incubate slides in Xylene: 2 x 5 minutes.
-
Incubate in 100% Ethanol: 2 x 3 minutes.
-
Incubate in 95% Ethanol: 1 x 3 minutes.
-
Incubate in 70% Ethanol: 1 x 3 minutes.
-
Rinse in dH₂O for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Antigen Retrieval Solution.
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer (approximately 20 minutes).
-
Rinse slides in PBS: 3 x 5 minutes.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% H₂O₂ in PBS for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides in PBS: 3 x 5 minutes.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature to block non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Drain blocking buffer and incubate sections with the primary antibody (e.g., AT8, diluted 1:500 - 1:1000 in blocking buffer) overnight at 4°C in a humidified chamber[6].
-
-
Secondary Antibody Incubation:
-
The following day, rinse slides in TBST: 3 x 5 minutes.
-
Incubate sections with the biotinylated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.
-
-
Signal Amplification:
-
Rinse slides in TBST: 3 x 5 minutes.
-
Incubate sections with the ABC reagent, prepared according to the manufacturer's instructions, for 30-60 minutes at room temperature.
-
-
Visualization:
-
Rinse slides in PBS: 3 x 5 minutes.
-
Incubate sections with the DAB substrate solution until the desired brown staining intensity is reached (typically 2-10 minutes). Monitor under a microscope.
-
Stop the reaction by immersing the slides in dH₂O.
-
-
Counterstaining:
-
Counterstain with Hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water for 5 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%): 2 minutes each.
-
Clear in Xylene: 2 x 5 minutes.
-
Apply a coverslip using a permanent mounting medium.
-
Image Acquisition and Analysis
-
Images should be captured using a light microscope equipped with a digital camera.
-
Quantitative analysis can be performed using image analysis software (e.g., ImageJ, QuPath).
-
Define a region of interest (ROI) for each brain area to be analyzed.
-
Set a consistent color threshold to distinguish positive staining from the background.
-
Calculate the percentage of the ROI area that is positively stained or count the number of positively stained cells within the ROI.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the immunohistochemistry protocol for detecting tau pathology.
A diagram illustrating the immunohistochemistry workflow.
Hypothesized Signaling Pathway
The precise mechanism by which acetylcholinesterase inhibitors may influence tau phosphorylation is still under investigation. The following diagram presents a hypothesized signaling pathway based on the known effects of increased acetylcholine levels. Increased cholinergic stimulation can lead to the activation of various downstream signaling kinases that are known to phosphorylate tau.
A hypothesized signaling pathway for AChE inhibitor-mediated tau phosphorylation.
References
- 1. Cholinesterase inhibitors may increase phosphorylated tau in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. Tau Phosphorylation and Aggregation in the Developing Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
hAChE-IN-1 Technical Support Center: Troubleshooting Solubility in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with hAChE-IN-1 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is often a descriptor for a category of research compounds that inhibit human acetylcholinesterase (hAChE). Many of these, particularly dual inhibitors targeting both hAChE and BACE-1 (Beta-secretase 1), are lipophilic (fat-soluble) molecules. This inherent property leads to poor solubility in aqueous solutions like cell culture media and physiological buffers (e.g., PBS, TRIS), which can cause the compound to precipitate, leading to inaccurate experimental results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound and similar organic small molecule inhibitors. It is advisable to prepare a high-concentration stock solution in DMSO, which can then be serially diluted.
Q3: What is the maximum permissible concentration of DMSO in my in vitro experiment?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity. However, it is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on your cells.
Q4: My this compound precipitates when I add it to my aqueous buffer or cell culture medium. What can I do?
A4: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds. Please refer to the detailed troubleshooting guide below for strategies to prevent this.
Quantitative Data Summary
| Solvent | Solubility Information | Source |
| DMSO | Typically soluble up to 10 mM | Vendor Datasheets |
| Water | Generally considered insoluble or very poorly soluble | General Chemical Properties |
| Ethanol | May have limited solubility, but less common for stock solutions | General Chemical Properties |
Note: The solubility of this compound can be influenced by factors such as pH, temperature, and the presence of other solutes in the buffer. It is highly recommended to experimentally determine the solubility in your specific buffer system.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol provides a general guideline for preparing a stock solution. Always refer to the manufacturer's product data sheet for specific instructions.
Materials:
-
This compound powder
-
Anhydrous (dry) DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Calculate the mass of this compound powder required to make a 10 mM solution. The formula is: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L) * 1000
-
Example: For a compound with a molecular weight of 500 g/mol to make 1 mL (0.001 L) of a 10 mM stock: Mass = 10 * 500 * 0.001 * 1000 = 5 mg.
-
-
Weigh the calculated amount of this compound powder and place it in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but be cautious of potential compound degradation.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended by the supplier.
Protocol 2: Serial Dilution and Addition to Aqueous Medium to Minimize Precipitation
This protocol describes a stepwise method to dilute the DMSO stock solution into your final aqueous medium (e.g., cell culture media, PBS).
Materials:
-
10 mM this compound DMSO stock solution
-
Anhydrous DMSO
-
Target aqueous medium (pre-warmed to the experimental temperature)
-
Sterile tubes
Procedure:
-
Intermediate Dilution in DMSO: First, perform serial dilutions of your high-concentration DMSO stock solution in DMSO to create a range of lower-concentration stocks. This is a critical step to avoid shocking the compound out of solution.
-
Final Dilution into Aqueous Medium: Add a small volume of the diluted DMSO stock to your pre-warmed aqueous medium while gently vortexing or swirling the tube. The final DMSO concentration should ideally be below 0.1%.
-
Example: To achieve a final concentration of 10 µM this compound in 1 mL of media with 0.1% DMSO, add 1 µL of a 10 mM stock solution to 999 µL of media.
-
-
Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation (cloudiness, particles). If precipitation is observed, refer to the troubleshooting guide.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
| Issue | Potential Cause | Suggested Solution |
| Precipitation upon initial dilution into aqueous buffer | The concentration of the inhibitor exceeds its solubility limit in the aqueous medium. | - Perform serial dilutions of the DMSO stock in DMSO first before adding to the aqueous buffer.- Ensure the final DMSO concentration is as low as possible while maintaining solubility.- Pre-warm the aqueous buffer to the experimental temperature before adding the inhibitor. |
| Cloudiness or precipitate formation over time | The compound is slowly coming out of solution. | - Use the prepared aqueous solution immediately.- Consider the use of a solubilizing agent, such as a low concentration of a non-ionic detergent (e.g., Tween® 80) or a cyclodextrin, if compatible with your experimental system. |
| Inconsistent experimental results | Precipitation may be occurring, leading to a lower effective concentration of the inhibitor. | - Visually inspect your solutions for any signs of precipitation before each experiment.- If possible, filter the final working solution through a 0.22 µm filter to remove any precipitate before use. Note that this may reduce the final concentration of your inhibitor. |
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound in the context of Alzheimer's disease.
Caption: Acetylcholinesterase (AChE) signaling pathway and the inhibitory action of this compound.
Caption: The amyloidogenic pathway involving BACE-1 and the inhibitory action of this compound.
Experimental Workflow
Caption: Recommended workflow for preparing this compound solutions to minimize precipitation.
Improving the stability of hAChE-IN-1 in DMSO
Welcome to the technical support center for hAChE-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable handling and use of this compound in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as Compound 24, is a potent inhibitor of human acetylcholinesterase (hAChE) with an IC₅₀ of 1.09 μM.[1] It has also been shown to inhibit tau-oligomerization with an EC₅₀ of 2.71 μM in a cellular FRET assay.[1] It is a pyrazine-based compound investigated for its potential as a multi-target directed agent in Alzheimer's disease research.
Q2: What is the chemical structure of this compound?
A2: The chemical structure of this compound is a pyrazinecarboxamide derivative. The IUPAC name is N-(adamantan-1-yl)-5-(4-methoxyphenyl)pyrazine-2-carboxamide.
Q3: What is the recommended solvent for this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound and other small molecule inhibitors for in vitro assays. However, the stability of the compound in DMSO can be a concern.
Q4: What are the general recommendations for storing this compound in DMSO?
A4: To maximize the stability of this compound in DMSO, it is recommended to:
-
Use high-purity, anhydrous DMSO. DMSO is hygroscopic and can absorb water from the atmosphere, which may accelerate compound degradation.
-
Prepare a concentrated stock solution. Higher concentrations are often more stable.
-
Aliquot the stock solution into single-use volumes. This will minimize the number of freeze-thaw cycles the solution is subjected to.
-
Store aliquots at -20°C or -80°C. Lower temperatures generally slow down degradation processes.
-
Protect from light. Store vials in the dark.
Q5: How many freeze-thaw cycles can a DMSO stock solution of an inhibitor tolerate?
A5: The number of tolerable freeze-thaw cycles is compound-specific. However, studies on diverse compound libraries have shown that multiple freeze-thaw cycles can lead to compound degradation and precipitation. To ensure the integrity of your this compound solution, it is strongly recommended to avoid repeated freeze-thaw cycles by preparing single-use aliquots. One study indicated no significant compound loss after 11 freeze-thaw cycles for a set of compounds when thawed under a nitrogen atmosphere.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of inhibitory activity over time. | Compound degradation in DMSO. | 1. Prepare fresh stock solutions more frequently. 2. Ensure proper storage conditions: Use anhydrous DMSO, store aliquots at -80°C, and protect from light. 3. Perform a stability test: Analyze the purity of your stock solution over time using HPLC-MS. |
| Precipitate forms in the DMSO stock solution upon storage. | 1. The compound has limited solubility in DMSO at the storage temperature. 2. The compound is degrading into less soluble products. 3. Water absorption into the DMSO has reduced the compound's solubility. | 1. Gently warm the solution to see if the precipitate redissolves. 2. Centrifuge the vial and use the supernatant, but be aware that the concentration may be lower than intended. 3. Prepare a new stock solution in fresh, anhydrous DMSO. Consider preparing a slightly lower concentration if solubility is a persistent issue. |
| Inconsistent results between experiments. | 1. Inconsistent concentration of the active compound due to degradation. 2. Pipetting errors. 3. DMSO itself can act as a reversible inhibitor of hAChE, and variations in the final DMSO concentration in the assay can affect the results. | 1. Use freshly thawed aliquots for each experiment. 2. Carefully calibrate your pipettes. 3. Maintain a consistent final DMSO concentration across all wells of your assay plate, including controls. |
| This compound appears to be unstable despite following storage recommendations. | The pyrazinecarboxamide core of this compound may be susceptible to specific degradation pathways in DMSO. | 1. Consider alternative solvents: For cell-based assays, if DMSO toxicity or compound stability is a major concern, explore alternatives like Cyrene™ or Zwitterionic Liquids (ZILs).[2] However, solubility and compatibility with your specific assay must be validated. 2. Perform forced degradation studies to identify potential degradation products and pathways. This can help in optimizing storage and handling conditions. |
Data on Compound Stability in DMSO
The stability of any given compound in DMSO is highly dependent on its chemical structure and the storage conditions. The following table summarizes general findings from studies on the stability of large compound libraries in DMSO. While not specific to this compound, this data provides valuable context.
| Storage Condition | Time | Observation | Reference |
| 4°C in DMSO/water (90/10) | 2 years | 85% of 1404 compounds remained stable. | [3] |
| 40°C in DMSO | 15 weeks | Most compounds in a diverse set were stable. Water was a more significant factor in degradation than oxygen. | [4] |
| -15°C with 11 freeze-thaw cycles | 11 cycles | No significant loss was observed for the majority of compounds tested. | [4] |
| -20°C in DMSO | 6 years | Less than 10% of compounds showed degradation. |
Note: "Stable" is often defined as >85-90% of the initial compound remaining.
Experimental Protocols
Protocol for Preparing a Stable Stock Solution of this compound
This protocol outlines the best practices for preparing a concentrated stock solution of this compound in DMSO to maximize its stability.
Protocol for Assessing the Stability of this compound in DMSO by HPLC-MS
This protocol provides a framework for quantitatively assessing the stability of this compound in a DMSO stock solution over time.
HPLC-MS Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to resolve this compound from any potential degradation products.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
Detection: UV (at a wavelength of maximum absorbance for this compound) and Mass Spectrometry (in positive ion mode, monitoring the parent ion of this compound).
Potential Degradation Pathways
The pyrazine ring is generally considered chemically stable. However, under certain conditions, degradation can occur. For pyrazine derivatives, potential degradation pathways in the presence of water and oxygen (which can be present in non-anhydrous DMSO) may include:
-
Oxidation: The pyrazine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.
-
Hydrolysis: The amide bond in the pyrazinecarboxamide structure of this compound could be susceptible to hydrolysis, especially in the presence of water and at non-neutral pH, leading to the formation of the corresponding carboxylic acid and amine.
By understanding these potential issues and following the recommended guidelines, researchers can improve the reliability and reproducibility of their experiments involving this compound.
References
- 1. Formation of fluorescent pyrazine derivatives via a novel degradation pathway of the carbacephalosporin loracarbef - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of hAChE-IN-1 in neuronal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using hAChE-IN-1 in neuronal cell experiments. The information addresses potential off-target effects and provides detailed experimental protocols to help identify and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound in neuronal cells?
A1: this compound is a potent inhibitor of human acetylcholinesterase (hAChE). Its primary on-target effect is the inhibition of AChE, leading to increased levels of acetylcholine in the synaptic cleft. This modulation of cholinergic signaling can have various downstream effects on neuronal function. Additionally, this compound has been reported to inhibit the oligomerization of tau protein, suggesting a potential neuroprotective role in models of tauopathy.
Q2: What are the potential off-target effects of this compound in neuronal cells?
A2: While a specific off-target profile for this compound is not extensively published, potential off-target effects can be extrapolated from the broader class of acetylcholinesterase inhibitors and small molecule inhibitors in general. These may include:
-
Cholinergic Overstimulation: Excessive accumulation of acetylcholine can lead to overstimulation of muscarinic and nicotinic receptors, potentially causing excitotoxicity or other adverse cellular responses.
-
Kinase Inhibition: Small molecule inhibitors can sometimes bind to the ATP-binding pocket of various kinases, leading to unintended inhibition of signaling pathways crucial for neuronal survival, differentiation, and plasticity.
-
Ion Channel Modulation: Off-target interactions with ion channels could disrupt neuronal excitability and calcium homeostasis.
-
GPCR Interaction: Binding to other G-protein coupled receptors could trigger unintended signaling cascades.
Q3: How can I determine if the observed effects in my experiment are due to off-target activities of this compound?
A3: To dissect on-target versus off-target effects, consider the following strategies:
-
Use a structurally distinct AChE inhibitor: Comparing the effects of this compound with another AChE inhibitor that has a different chemical scaffold can help determine if the observed phenotype is a class effect of AChE inhibition or specific to this compound.
-
Rescue experiments: If the off-target effect is hypothesized to be on a specific pathway, attempt to rescue the phenotype by activating that pathway through other means.
-
Dose-response analysis: Atypical dose-response curves may suggest multiple targets with different affinities.
-
Use of an inactive analog: If available, an inactive analog of this compound that is structurally similar but does not inhibit AChE can be a powerful negative control.
Troubleshooting Guides
Problem 1: Unexpected Neuronal Toxicity or Cell Death
You observe increased neuronal cell death, neurite retraction, or other signs of cytotoxicity after treating your neuronal cultures with this compound, even at concentrations that are expected to be effective for AChE inhibition.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Cholinergic Excitotoxicity | 1. Reduce Concentration: Perform a detailed dose-response curve to find the minimal effective concentration for AChE inhibition with the lowest toxicity. 2. Antagonist Co-treatment: Co-treat with antagonists for muscarinic and/or nicotinic acetylcholine receptors to see if this rescues the toxic phenotype. 3. Measure Acetylcholine Levels: If possible, directly measure acetylcholine levels in your culture supernatant to confirm excessive accumulation. |
| Off-Target Kinase Inhibition | 1. Kinase Activity Profiling: Perform a kinase inhibitor profiling screen with this compound to identify potential off-target kinases (see Experimental Protocol 2). 2. Western Blot Analysis: Analyze the phosphorylation status of key signaling proteins in pathways commonly associated with neuronal survival, such as the PI3K/Akt and MAPK/ERK pathways (see Experimental Protocol 3). A decrease in phosphorylation of Akt or ERK could indicate off-target inhibition. |
| General Cellular Stress | 1. Cell Viability Assays: Use multiple, mechanistically distinct cell viability assays (e.g., MTT, LDH release, and live/dead staining) to confirm the nature of the cell death (apoptosis vs. necrosis).[1][2][3][4] 2. Control Compound: Include a well-characterized, highly selective AChE inhibitor as a control to differentiate compound-specific toxicity from class-wide effects. |
Hypothetical Kinase Profiling Data for this compound (Illustrative Example)
| Kinase | % Inhibition at 1 µM this compound |
| AChE (on-target) | 95% |
| Kinase A | 78% |
| Kinase B | 62% |
| Kinase C | 15% |
| ... (400+ other kinases) | <10% |
This table illustrates how data from a kinase screen would be presented. Actual data for this compound is not publicly available.
Problem 2: Inconsistent or Unexplained Changes in Neuronal Signaling Pathways
You observe modulation of a signaling pathway that is not directly linked to cholinergic signaling after treatment with this compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Indirect Effects of AChE Inhibition | 1. Receptor Blockade: Use specific antagonists for nicotinic and muscarinic receptors to determine if the observed signaling changes are downstream of acetylcholine receptor activation.[5][6] 2. Time-Course Experiment: Perform a time-course experiment to see if the changes in the unexpected pathway occur after the expected increase in cholinergic signaling. |
| Direct Off-Target Kinase/Phosphatase Interaction | 1. In Vitro Kinase/Phosphatase Assays: Test the effect of this compound directly on the activity of purified enzymes from the affected pathway (see Experimental Protocol 2). 2. Binding Assays: If a specific off-target is suspected, perform binding assays (e.g., surface plasmon resonance) to determine if this compound directly interacts with the protein. |
Experimental Protocols
Experimental Protocol 1: Assessment of Neuronal Viability
This protocol describes the use of the MTT assay to assess cell viability.
Materials:
-
Neuronal cell culture
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Plate neuronal cells in a 96-well plate at the desired density and allow them to adhere and differentiate.
-
Treat the cells with a range of concentrations of this compound for the desired duration. Include vehicle-only controls.
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a 96-well plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Experimental Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
This compound
-
Kinase buffer
-
[γ-³²P]ATP
-
SDS-PAGE equipment
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing the purified kinase, its substrate, and kinase buffer.
-
Add varying concentrations of this compound or vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate using a phosphorimager.
-
Quantify the band intensities to determine the extent of kinase inhibition.
Experimental Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol details the analysis of protein phosphorylation in key neuronal signaling pathways.
Materials:
-
Neuronal cell lysates treated with this compound
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blot equipment
-
Chemiluminescent substrate
Procedure:
-
Lyse neuronal cells after treatment with this compound or vehicle.
-
Determine protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 3. In vitro kinase assay [protocols.io]
- 4. In vitro kinase assay [bio-protocol.org]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. Brain Development and Akt Signaling: the Crossroads of Signaling Pathway and Neurodevelopmental Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Efficacy of hAChE-IN-1 in Cell Viability Assays
Welcome to the technical support center for hAChE-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues observed during cell viability assays with our novel human Acetylcholinesterase (hAChE) inhibitor, this compound.
Disclaimer: this compound is a potent acetylcholinesterase inhibitor. For the purposes of this guide, we will address frequently encountered issues. Note that the efficacy and cellular effects of this compound can be highly dependent on the cell type and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, reversible inhibitor of human acetylcholinesterase (hAChE). Its primary mechanism involves binding to the catalytic site of the hAChE enzyme, preventing the hydrolysis of acetylcholine (ACh). This leads to an accumulation of ACh in the vicinity of cholinergic receptors, thereby potentiating cholinergic signaling.[1][2]
Q2: I am not observing the expected decrease in cell viability with this compound. What are the possible reasons?
A2: Several factors could contribute to the low efficacy of this compound in your cell viability assay:
-
Cell Line Specificity: The cell line you are using may not express sufficient levels of hAChE or may lack the downstream cholinergic signaling pathways that would lead to a cytotoxic effect.
-
Non-Cholinergic Effects: Acetylcholinesterase can have non-catalytic functions, including roles in cell adhesion and proliferation.[3][4] Inhibition of these functions may not necessarily lead to cell death in all cell types.
-
Experimental Conditions: Suboptimal assay conditions, such as incorrect seeding density, inappropriate incubation times, or interference from media components, can mask the true effect of the inhibitor.
-
Compound Stability and Activity: Issues with the storage, handling, or solubility of this compound can lead to reduced activity.
Q3: Can this compound interfere with the reagents used in common cell viability assays (e.g., MTT, XTT, AlamarBlue)?
A3: While direct chemical interference is not commonly reported for this class of inhibitors, it is a possibility. Inhibitors can sometimes affect cellular metabolism in ways that confound assays based on metabolic activity (like tetrazolium salt reduction). For instance, an inhibitor might alter mitochondrial function, which is the basis for MTT and related assays, independent of its primary target. It is always recommended to run a control with the inhibitor and the assay reagents in a cell-free system to rule out direct chemical interactions.
Q4: What are the potential off-target effects of this compound that could influence cell viability?
A4: While this compound is designed for high specificity, potential off-target effects, especially at higher concentrations, cannot be entirely ruled out. These could include interactions with other esterases or signaling proteins. If you suspect off-target effects, consider using a structurally different AChE inhibitor as a positive control to see if a similar biological effect is observed.
Q5: What is the recommended concentration range for this compound in cell-based assays?
A5: The optimal concentration of this compound is highly cell-line dependent. We recommend performing a dose-response experiment starting from a low nanomolar range up to a high micromolar range (e.g., 1 nM to 100 µM) to determine the EC50 for your specific cell line and assay.
Troubleshooting Guides
Issue 1: No significant decrease in cell viability observed.
This is a common issue that can be addressed by systematically evaluating your experimental setup.
Troubleshooting Steps & Expected Outcomes
| Step | Action | Rationale | Expected Outcome |
| 1 | Verify Compound Activity | Ensure the inhibitor is active. | A fresh dilution of the compound should be used. Confirm the correct solvent and storage conditions. |
| 2 | Optimize Cell Seeding Density | Cell density can significantly impact the outcome of viability assays. | Determine the optimal seeding density where cells are in the logarithmic growth phase during the assay. |
| 3 | Extend Incubation Time | The cytotoxic effects of this compound may be time-dependent. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| 4 | Use a Positive Control | A known AChE inhibitor (e.g., Donepezil) can help validate the experimental system. | The positive control should induce a known and measurable decrease in cell viability. |
| 5 | Assess hAChE Expression | The target enzyme must be present in the cells for the inhibitor to have an effect. | Confirm hAChE expression in your cell line via Western blot or qPCR. |
| 6 | Consider an Alternative Viability Assay | The chosen assay may not be suitable for your cell line or the inhibitor's mechanism. | Try an assay based on a different principle (e.g., ATP content vs. metabolic activity). |
Troubleshooting Workflow
Caption: Troubleshooting workflow for low efficacy of this compound.
Issue 2: High variability between replicate wells.
High variability can obscure real biological effects.
Troubleshooting Steps
| Step | Action | Rationale |
| 1 | Improve Pipetting Technique | Inconsistent cell numbers or reagent volumes are a major source of variability. |
| 2 | Check for Edge Effects | Wells on the edge of the plate are prone to evaporation, leading to altered cell growth and compound concentration. |
| **3. ** | Ensure Homogeneous Cell Seeding | A non-uniform cell monolayer will lead to variable results. |
| 4 | Check for Contamination | Bacterial or fungal contamination can affect cell viability and assay readouts. |
Experimental Protocols
Protocol 1: Standard MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Complete cell culture medium
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Experimental Workflow Diagram
Caption: Workflow for a standard MTT cell viability assay.
Signaling Pathways
Potential Impact of hAChE Inhibition on Cellular Signaling
The primary effect of this compound is the potentiation of cholinergic signaling. However, the downstream consequences can be complex and cell-type specific.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Acetylcholinesterase is associated with a decrease in cell proliferation of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase plays a non-neuronal, non-esterase role in organogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: hAChE-IN-1 & Primary Neuron Cultures
Welcome to the technical support center for researchers utilizing hAChE-IN-1 in primary neuron cultures. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to help you navigate potential neurotoxicity and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound toxicity in primary neurons?
A1: this compound is an acetylcholinesterase (AChE) inhibitor. Its primary mechanism of action involves blocking the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1] This leads to an accumulation of ACh, overstimulation of cholinergic receptors, and excessive neuronal depolarization. This cascade can trigger excitotoxicity, characterized by dysregulation of intracellular calcium homeostasis, mitochondrial dysfunction, and the activation of apoptotic pathways, ultimately leading to neuronal cell death.[1]
Q2: What are the initial and most critical steps to minimize this compound toxicity?
A2: The most critical first step is to perform a comprehensive dose-response and time-course experiment. Start with a very low concentration of this compound and a short exposure time. Systematically increase the concentration and duration to identify the optimal experimental window that provides the desired inhibitory effect without inducing significant cell death. It is crucial to establish the LC50 (lethal concentration for 50% of cells) to define the upper limit for your experiments.[2]
Q3: Which assays are recommended for quantifying neurotoxicity?
A3: A multi-assay approach is recommended to get a complete picture of neuronal health.
-
Cell Viability Assays: The MTT assay measures mitochondrial metabolic activity in viable cells.[3][4]
-
Cytotoxicity Assays: The Lactate Dehydrogenase (LDH) release assay measures compromised cell membrane integrity by quantifying the amount of LDH released from damaged cells into the culture medium.[3][5][6]
-
Apoptosis Assays: A Caspase-3 activity assay can specifically measure the activation of this key executioner caspase in the apoptotic pathway.[7][8][9]
Q4: How can I differentiate between apoptosis and necrosis as the cause of cell death?
A4: To distinguish between these two cell death mechanisms, you can use a combination of assays. The Caspase-3 activity assay is a specific marker for apoptosis.[8] Necrosis, on the other hand, is characterized by a loss of plasma membrane integrity, which can be measured by the LDH release assay.[6][10] Observing both markers can indicate a mixed population of dying cells, while a strong signal in one assay over the other can suggest the predominant pathway.
Q5: My primary neuron cultures are highly sensitive. What general culture practices should I be extra cautious about?
A5: Primary neurons are fragile and require meticulous care.[11] Key considerations include:
-
Substrate Coating: Ensure culture vessels are properly coated with an adhesion matrix like Poly-D-Lysine (PDL) to prevent neurons from clumping and detaching.[12]
-
Media and Supplements: Use serum-free media (e.g., Neurobasal) with appropriate supplements like B-27 to prevent glial overgrowth and support neuronal survival.[11][13] Ensure supplements are fresh and have not been subjected to multiple freeze-thaw cycles.[11]
-
Cell Density: Plate neurons at an optimal density. Both too sparse and too dense cultures can lead to stress and cell death.[13]
-
Environment: Maintain stable temperature, humidity, and CO2 levels. Minimize disturbances to the cultures.[13][14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Massive, rapid cell death observed within hours of treatment. | This compound concentration is too high. | Perform a dose-response curve starting from a nanomolar range to determine the toxic threshold. Reduce the concentration by at least 10-fold from the level causing acute death. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is consistent across all wells and is kept as low as possible, preferably below 0.5% v/v.[15] Run a solvent-only control to confirm it is not the source of toxicity. | |
| Neurons show morphological changes (e.g., neurite blebbing, cell body shrinkage) but LDH release is low. | Early-stage apoptosis. | The cells may be undergoing programmed cell death without significant membrane rupture yet. Use an earlier, more sensitive marker for apoptosis, such as a Caspase-3 activation assay.[7][8] |
| Sub-lethal stress. | Reduce the this compound concentration or shorten the exposure duration. Assess neuronal morphology at multiple time points. | |
| Inconsistent toxicity results between experiments. | Variability in primary culture health. | Standardize the dissection and plating procedures.[12] Only use cultures that exhibit healthy morphology (e.g., extended processes, clear phase-bright cell bodies) before starting the experiment. |
| Reagent degradation. | Prepare fresh dilutions of this compound for each experiment. Ensure culture media and supplements are not expired and have been stored correctly.[11] | |
| Control (untreated) neurons are dying. | Culture contamination (bacterial, fungal, mycoplasma). | Regularly inspect cultures for signs of contamination (e.g., cloudy media, pH changes).[16] Use sterile techniques and consider testing for mycoplasma.[14][16] |
| Poor culture conditions. | Review your entire culture protocol, including substrate coating, media preparation, and incubator stability.[11][14] Ensure quick thawing of cryopreserved cells and slow, drop-wise addition of medium to prevent osmotic shock.[11] |
Key Experimental Protocols
MTT Assay (Cell Viability)
This assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[4]
Protocol:
-
Cell Plating: Seed primary neurons in a 96-well plate at your optimized density and allow them to mature.
-
Treatment: Treat cells with varying concentrations of this compound and appropriate controls for the desired duration.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well (final concentration ~0.45-0.5 mg/mL).[4][17]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, allowing formazan crystals to form.[17]
-
Solubilization: Add 100-150 µL of MTT solvent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the crystals.[4][17]
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[4] Read the absorbance at 570-590 nm using a microplate reader.[4]
LDH Assay (Cytotoxicity)
This assay quantifies the stable cytosolic enzyme Lactate Dehydrogenase (LDH), which is released into the culture medium upon loss of cell membrane integrity.[5][6]
Protocol:
-
Cell Plating & Treatment: Prepare and treat cells in a 96-well plate as described above. Include controls for maximum LDH release (e.g., by treating cells with a lysis buffer like 0.5% Triton X-100).[5]
-
Supernatant Collection: Carefully transfer ~50 µL of cell culture medium from each well to a new 96-well plate.[5][6]
-
Reaction Setup: Prepare the LDH assay reaction mixture according to the kit manufacturer's instructions. This typically involves mixing a substrate, dye, and cofactor solution.[6]
-
Incubation: Add 100 µL of the reaction mixture to each well containing the supernatant.[6] Incubate at room temperature for 20-30 minutes, protected from light.[6]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[6] The amount of color formation is proportional to the amount of LDH released.
Caspase-3 Activity Assay (Apoptosis)
This assay detects the activity of activated caspase-3, a key executioner of apoptosis, by measuring the cleavage of a labeled substrate.[7][8]
Protocol:
-
Cell Plating & Treatment: Prepare and treat cells as described above. Include a positive control for apoptosis (e.g., staurosporine).[18]
-
Cell Lysis:
-
Lysate Collection: Centrifuge the plate or tubes to pellet cell debris and transfer the supernatant (lysate) to a new, cold plate.
-
Reaction Setup: Add 50 µL of the cell lysate to wells of an assay plate. Prepare a reaction solution containing assay buffer and the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays).[7][8][9]
-
Incubation: Add 50 µL of the reaction solution to each lysate sample. Incubate at 37°C for 1-2 hours.[7][9]
-
Measurement:
Visual Guides and Workflows
Caption: Experimental workflow for assessing this compound neurotoxicity.
Caption: Decision flowchart for troubleshooting unexpected neurotoxicity.
Caption: Simplified signaling pathway of AChE inhibitor-induced toxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Toxicity of sulfur mustard in primary neuron culture [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. mpbio.com [mpbio.com]
- 10. mdpi.com [mdpi.com]
- 11. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. dendrotek.ca [dendrotek.ca]
- 13. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 14. fortunejournals.com [fortunejournals.com]
- 15. High Content Screening with Primary Neurons - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
Technical Support Center: Overcoming Poor Blood-Brain Barrier Penetration of hAChE-IN-1 Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hAChE-IN-1 analogs and other acetylcholinesterase inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to poor blood-brain barrier (BBB) penetration.
Troubleshooting Guides
Issue 1: Low Permeability Observed in PAMPA-BBB Assay
Your this compound analog shows low permeability in the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB).
Possible Causes and Solutions:
-
Suboptimal Physicochemical Properties: The analog may not have the ideal combination of lipophilicity, molecular weight, and polarity to passively diffuse across the artificial membrane.
-
Troubleshooting Steps:
-
Analyze Physicochemical Properties: Compare the calculated or experimentally determined properties of your analog to the ideal ranges for CNS drugs.
-
Structural Modification:
-
Increase Lipophilicity: Introduce lipophilic groups to increase the logP value.
-
Reduce Polar Surface Area (TPSA): Modify the structure to decrease the TPSA, as a lower TPSA is generally associated with better BBB penetration.
-
Decrease Hydrogen Bond Donors/Acceptors: Reduce the number of hydrogen bond donors and acceptors, as these can hinder membrane crossing.[1][2]
-
Optimize Molecular Weight: Aim for a molecular weight under 600 Da, as smaller molecules tend to cross the BBB more easily.[3]
-
-
-
-
Poor Solubility in Assay Buffer: The compound may be precipitating in the donor well, leading to an artificially low permeability reading.
-
Troubleshooting Steps:
-
Assess Solubility: Determine the solubility of your analog in the assay buffer.
-
Use Co-solvents: If solubility is an issue, consider using a small percentage of a co-solvent like DMSO in the donor solution, ensuring it does not compromise the integrity of the artificial membrane.
-
-
Issue 2: High Efflux Ratio in Cell-Based Transwell Assays (e.g., Caco-2, MDCK-MDR1)
Your analog shows good passive permeability but is actively transported out of the cells, as indicated by a high efflux ratio.
Possible Causes and Solutions:
-
Substrate for Efflux Transporters: The analog is likely a substrate for P-glycoprotein (P-gp) or other efflux transporters highly expressed at the BBB.[4][5][6]
-
Troubleshooting Steps:
-
Confirm with P-gp Inhibitors: Repeat the transwell assay in the presence of a known P-gp inhibitor (e.g., verapamil, cyclosporin A). A significant decrease in the efflux ratio will confirm that your compound is a P-gp substrate.
-
Structural Modifications to Evade Efflux:
-
Reduce Hydrogen Bonding Capacity: Decreasing the number of hydrogen bond donors is an effective strategy to lower efflux transport.[1]
-
Increase Rigidity: Introducing conformational constraints, such as incorporating rings or triple bonds, can sometimes reduce recognition by efflux transporters.[4]
-
Modulate pKa: Adjusting the pKa of basic amino groups can influence efflux liability.[4][5]
-
-
-
Issue 3: Low Brain Penetration in In Vivo Rodent Models Despite Favorable In Vitro Data
The this compound analog shows promising results in in vitro assays but fails to achieve therapeutic concentrations in the brain in animal studies.
Possible Causes and Solutions:
-
High Plasma Protein Binding: The compound may be extensively bound to plasma proteins, reducing the unbound fraction available to cross the BBB.
-
Troubleshooting Steps:
-
Determine Plasma Protein Binding: Use techniques like equilibrium dialysis or ultrafiltration to measure the fraction of unbound drug in plasma.
-
Structural Modification to Reduce Binding: Modify the structure to decrease binding to plasma proteins, although this can be challenging and may affect other properties.
-
-
-
Rapid Metabolism: The analog may be quickly metabolized in the liver, leading to low systemic exposure and consequently low brain concentrations.
-
Troubleshooting Steps:
-
Conduct Pharmacokinetic Studies: Perform a full pharmacokinetic analysis to determine the half-life, clearance, and major metabolites of your compound.
-
Identify and Block Metabolic Hotspots: Use metabolic stability assays with liver microsomes to identify labile sites on the molecule. Modify these sites to improve metabolic stability.
-
-
-
Inefficient Transport Mechanism: Passive diffusion alone may not be sufficient for adequate brain uptake.
-
Troubleshooting Steps:
-
Prodrug Approach: Design a prodrug that is more lipophilic or is a substrate for an influx transporter at the BBB. The prodrug would then be cleaved in the brain to release the active compound.[7]
-
Targeting Endogenous Transporters: Modify the analog to be recognized by nutrient or other influx transporters at the BBB.[3]
-
-
Data Presentation
Table 1: Physicochemical Properties Influencing BBB Penetration
| Property | Generally Favorable for BBB Penetration | Rationale |
| Molecular Weight (MW) | < 600 Da[3] | Smaller molecules can more easily pass through the tight junctions of the BBB. |
| Lipophilicity (logP) | 1 - 5 | A balance is needed; too low and it won't enter the lipid membrane, too high and it may be retained in the membrane or be a substrate for efflux pumps.[8] |
| Topological Polar Surface Area (TPSA) | < 90 Ų | Lower TPSA is associated with better membrane permeability. |
| Hydrogen Bond Donors | ≤ 3 | Fewer hydrogen bonds to break allows for easier passage through the lipid membrane.[1][2] |
| Hydrogen Bond Acceptors | ≤ 5 | Fewer hydrogen bonds to break allows for easier passage through the lipid membrane.[1][2] |
| pKa | 7.5 - 10.5 | A basic pKa can be favorable for CNS targets, but ionization state at physiological pH is critical. |
Table 2: Interpreting In Vitro Permeability Assay Results
| Assay | High Permeability Indication | Low Permeability Indication | Potential for Efflux |
| PAMPA-BBB | Papp > 4.0 x 10⁻⁶ cm/s | Papp < 2.0 x 10⁻⁶ cm/s | Not applicable (measures passive diffusion only)[9] |
| Caco-2 / MDCK-MDR1 | Papp (A→B) > 10 x 10⁻⁶ cm/s | Papp (A→B) < 1 x 10⁻⁶ cm/s | Efflux Ratio (Papp (B→A) / Papp (A→B)) > 2 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This assay provides a high-throughput, cell-free method to predict passive, transcellular permeability across the BBB.[10][11]
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Porcine brain lipid extract
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow for membrane integrity check[9]
-
Plate reader or LC-MS/MS for analysis
Procedure:
-
Prepare Lipid Solution: Dissolve porcine brain lipid extract in dodecane (e.g., 10% w/v).
-
Coat Filter Plate: Add 5 µL of the lipid solution to each well of the filter plate, being careful not to puncture the membrane. Allow the solvent to evaporate.
-
Prepare Donor Solution: Dilute the test compound stock solution in PBS to the final desired concentration (e.g., 10 µM).
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Start Assay: Add 200 µL of the donor solution to each well of the coated filter plate.
-
Assemble Sandwich: Carefully place the filter plate on top of the acceptor plate, ensuring the bottoms of the filter wells are immersed in the acceptor solution.
-
Incubate: Incubate the plate assembly at room temperature for a specified time (e.g., 5 hours).[9][10]
-
Analyze: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Permeability (Papp): Use the following equation to calculate the apparent permeability coefficient.
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq))
Where:
-
Vd = Volume of donor well
-
Va = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
Ca(t) = Concentration in the acceptor well at time t
-
Ceq = Equilibrium concentration
-
Mandatory Visualizations
Caption: Workflow for assessing and optimizing BBB penetration of this compound analogs.
Caption: Key pathways for small molecule transport across the blood-brain barrier.
Frequently Asked Questions (FAQs)
Q1: What is the first step if my this compound analog shows poor BBB penetration?
A1: The first step is to perform an in vitro permeability assessment using an assay like the PAMPA-BBB. This will help you determine if the issue is with passive permeability. If permeability is low, you should analyze the physicochemical properties of your compound (logP, TPSA, MW, hydrogen bonding capacity) and consider structural modifications.[9][10]
Q2: My compound has a high molecular weight (>600 Da). Can it still cross the BBB?
A2: While challenging, it is not impossible. Molecules with high molecular weight typically have poor passive diffusion across the BBB.[3] To improve their brain penetration, you might need to explore strategies that utilize endogenous transport mechanisms, such as receptor-mediated transcytosis, or employ advanced drug delivery systems like nanoparticles.
Q3: What does a high efflux ratio in a Caco-2 assay signify?
A3: A high efflux ratio (typically >2) indicates that your compound is actively transported out of the cells, likely by an efflux pump such as P-glycoprotein (P-gp). This is a common mechanism that limits the brain penetration of many drugs. To overcome this, you will need to modify the molecule to reduce its affinity for these transporters.
Q4: How can I differentiate between poor permeability and high efflux?
A4: You can differentiate between these two mechanisms by comparing results from a PAMPA-BBB assay and a cell-based assay like Caco-2. PAMPA only measures passive diffusion, whereas Caco-2 cells express efflux transporters.[9] If your compound is permeable in PAMPA but shows low permeability and a high efflux ratio in Caco-2, then high efflux is the likely problem.
Q5: Are there alternatives to structural modification for improving BBB penetration?
A5: Yes. If structural modifications are not feasible or compromise the compound's activity, you can explore drug delivery strategies. These include:
-
Nanoparticle Encapsulation: Encapsulating the drug in liposomes or other nanoparticles can facilitate its transport across the BBB.[14]
-
Prodrugs: Converting the drug into an inactive, more permeable prodrug that is activated once inside the brain.[7]
-
BBB Disruption: Transiently opening the BBB using techniques like focused ultrasound, though this is a more invasive approach.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. Breaking barriers: Medicinal chemistry strategies and advanced in-silico approaches for overcoming the BBB and enhancing CNS penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Blood-Brain Barrier: Bottleneck in Brain Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PAMPA | Evotec [evotec.com]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 11. paralab.es [paralab.es]
- 12. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioassaysys.com [bioassaysys.com]
- 14. Overcoming the Blood–Brain Barrier: Advanced Strategies in Targeted Drug Delivery for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier [mdpi.com]
Addressing conflicting results in hAChE-IN-1 neuroprotection studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hAChE-IN-1, a novel acetylcholinesterase inhibitor with demonstrated neuroprotective properties. Our goal is to help you address potential discrepancies in experimental outcomes and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known activities?
A1: this compound (also referred to as Compound 24 in some literature) is a potent human acetylcholinesterase (hAChE) inhibitor.[1][2] It has been shown to exhibit dual-target activity by also inhibiting tau-oligomerization.[1][2] In cellular models, it has demonstrated neuroprotective effects.[1][2]
Q2: What is the reported potency of this compound?
A2: The reported half-maximal inhibitory concentration (IC50) of this compound against hAChE is 1.09 µM.[1][2] Its half-maximal effective concentration (EC50) for the inhibition of tau-oligomerization in a cellular FRET assay is 2.71 µM.[1][2]
Q3: In which cell line has the neuroprotective effect of this compound been observed?
A3: The neuroprotective effects of this compound have been documented in SH-SY5Y human neuroblastoma cells transfected with wild-type tau.[1][2]
Q4: What is the proposed mechanism of neuroprotection for acetylcholinesterase inhibitors like this compound?
A4: While the specific downstream signaling of this compound is still under investigation, the neuroprotective effects of acetylcholinesterase inhibitors are generally believed to involve the modulation of multiple pathways. These can include the activation of the PI3K/Akt signaling cascade, which promotes cell survival.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Assay System | Reference |
| hAChE Inhibition (IC50) | 1.09 µM | Enzyme Assay | [1][2] |
| Tau-Oligomerization Inhibition (EC50) | 2.71 µM | Cellular Tau FRET Assay | [1][2] |
| Neuroprotection | Concentration-dependent increase in cell viability at 1, 5, and 10 µM | MTT Assay in SH-SY5Y cells | [1][2] |
Experimental Protocols
MTT Assay for Neuroprotection Assessment in SH-SY5Y Cells
This protocol is based on the methodology described for assessing the neuroprotective effects of this compound.[1]
Materials:
-
SH-SY5Y cells transfected with wild-type tau
-
This compound
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the SH-SY5Y cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, and 10 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control if available.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Troubleshooting Guide for Conflicting Results
This guide addresses hypothetical scenarios where experimental results may differ from published findings.
Scenario 1: No observed neuroprotective effect of this compound.
| Potential Cause | Troubleshooting Suggestion |
| Cell Health and Passage Number: Cells may be unhealthy, have a high passage number, or have low metabolic activity, affecting their response to treatment. | Ensure cells are healthy and within a low passage number range. Regularly check for mycoplasma contamination. |
| Cell Seeding Density: Incorrect cell density can lead to variability. Too few cells may be overly sensitive to handling, while too many may become confluent and stressed. | Optimize cell seeding density for your specific experimental conditions. |
| Compound Integrity: The this compound compound may have degraded due to improper storage or handling. | Store the compound as recommended by the supplier. Prepare fresh stock solutions for each experiment. |
| Assay Interference: Components of the cell culture medium or the compound itself may interfere with the MTT assay. | Run appropriate controls, including media-only blanks and compound-only controls, to check for interference. |
| Incubation Time: The 24-hour incubation time may not be optimal for observing neuroprotection in your specific cell model. | Perform a time-course experiment to determine the optimal incubation period. |
Scenario 2: this compound shows toxicity at concentrations reported to be safe.
| Potential Cause | Troubleshooting Suggestion |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). |
| Cell Line Sensitivity: The specific clone or passage of the SH-SY5Y cells you are using may be more sensitive to the compound. | Use a different cell viability assay (e.g., LDH release, CellTiter-Glo) to confirm the results. |
| Compound Purity: The purity of the this compound batch may be lower than that used in the original studies. | Verify the purity of the compound with the supplier. |
| Experimental Conditions: Differences in cell culture medium, serum concentration, or other experimental conditions can influence cellular responses. | Standardize all experimental conditions and ensure they are consistent with the published methodology. |
Visualizations
Caption: Troubleshooting workflow for addressing conflicting experimental results.
References
Best practices for long-term storage of hAChE-IN-1
This technical support center provides best practices for the long-term storage of hAChE-IN-1, alongside troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of human acetylcholinesterase (hAChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] In the context of neurodegenerative diseases like Alzheimer's, inhibiting hAChE can increase acetylcholine levels in the brain, which is thought to aid in cognitive function. Additionally, this compound has been shown to inhibit the oligomerization of tau protein, a key event in the pathology of Alzheimer's disease.[1]
Q2: What are the main research applications of this compound?
A2: this compound is primarily used in research focused on neurodegenerative diseases, particularly Alzheimer's disease. Its dual mechanism of inhibiting both acetylcholinesterase and tau protein aggregation makes it a valuable tool for studying disease pathology and for the development of potential therapeutic agents.[1][2] It has been shown to be neuroprotective in cellular models.[1]
Q3: In what solvent should I dissolve this compound?
A3: Based on information for structurally related compounds, this compound is typically soluble in dimethyl sulfoxide (DMSO).[3] For cellular experiments, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.
Q4: Is this compound toxic to cells?
A4: A structurally similar compound, hAChE/hBACE-1-IN-1, was found to be safe in SH-SY5Y cells at concentrations up to 80 μM when incubated for 48 hours.[3][4] However, it is always recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
Long-Term Storage Best Practices
Proper storage of this compound is critical to maintain its stability and activity over time. While specific storage information for this compound is best obtained from the supplier's Certificate of Analysis, the following recommendations are based on best practices for similar compounds.[1][5]
Data Presentation: Recommended Storage Conditions
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture.[4] |
| 4°C | Up to 2 years | For shorter-term storage. Ensure the container is well-sealed. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[3] |
| -20°C | Up to 1 month | Suitable for short-term storage of working solutions.[3] |
Note: These recommendations are based on data for the closely related compound hAChE/hBACE-1-IN-1. Always refer to the supplier-specific Certificate of Analysis for this compound when available.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of compound activity or inconsistent results | Improper storage of the compound (e.g., repeated freeze-thaw cycles, exposure to light or moisture). | - Aliquot stock solutions to minimize freeze-thaw cycles. - Store the solid compound and stock solutions protected from light. - Ensure containers are tightly sealed to prevent moisture absorption, especially for the solid form. |
| Degradation of the compound in solution. | - Prepare fresh working solutions from a frozen stock for each experiment. - Avoid storing diluted aqueous solutions for extended periods. | |
| Inaccurate concentration of the stock solution. | - Re-dissolve a fresh vial of the solid compound to prepare a new stock solution. - Verify the calibration and accuracy of your balance and pipettes. | |
| Low or no inhibition of acetylcholinesterase activity | The concentration of this compound is too low. | - Perform a dose-response experiment to determine the optimal inhibitory concentration for your assay. The reported IC50 is 1.09 μM.[1] |
| The inhibitor was not pre-incubated with the enzyme. | - Pre-incubate the enzyme with this compound for a sufficient time before adding the substrate to allow for binding. | |
| Interference from the solvent. | - Ensure the final concentration of DMSO in your assay is low (typically <0.5%) as DMSO can inhibit hAChE activity at higher concentrations. | |
| No observable neuroprotective effect in cell-based assays | The concentration of this compound is not optimal. | - Test a range of concentrations (e.g., 1-10 µM) to find the most effective dose for your specific cell line and injury model.[1] |
| The timing of treatment is not appropriate. | - Optimize the treatment window. Consider pre-treatment before inducing cellular stress, co-treatment, or post-treatment. | |
| The chosen cell model or stressor is not suitable. | - Ensure your cell model (e.g., SH-SY5Y cells) and the method of inducing neurotoxicity are appropriate for studying the effects of an AChE inhibitor. | |
| Precipitation of the compound in cell culture medium | The final concentration of the compound is too high. | - Ensure the final concentration of this compound in the culture medium does not exceed its solubility limit. - Vigorously vortex the diluted solution before adding it to the culture wells. |
| The final DMSO concentration is too high. | - Keep the final DMSO concentration in the cell culture medium as low as possible (ideally ≤0.1%). |
Experimental Protocols
Neuroprotective Effect of this compound in SH-SY5Y Cells
This protocol describes a method to assess the neuroprotective effects of this compound against oxidative stress-induced cell death in the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound solid
-
DMSO
-
Hydrogen peroxide (H₂O₂) or another neurotoxic agent (e.g., 6-hydroxydopamine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute this stock solution in culture medium to prepare working concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induction of Neurotoxicity: After pre-treatment, add the neurotoxic agent (e.g., 100 µM H₂O₂) to the wells (except for the control group) and incubate for 24 hours.
-
Cell Viability Assay (MTT):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Inhibition of Tau Oligomerization Assay (Cell-Free)
This protocol provides a general framework for assessing the ability of this compound to inhibit the heparin-induced aggregation of recombinant tau protein.
Materials:
-
Recombinant full-length tau protein (or a fragment like K18)
-
Heparin sodium salt
-
Thioflavin T (ThT)
-
Assay buffer (e.g., PBS, pH 7.4)
-
This compound solid
-
DMSO
-
96-well black plates with a clear bottom
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in the assay buffer to achieve the desired final concentrations.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add:
-
Recombinant tau protein (final concentration, e.g., 2 µM)
-
This compound at various concentrations (or vehicle control - DMSO)
-
Thioflavin T (final concentration, e.g., 10 µM)
-
-
Initiation of Aggregation: Add heparin (final concentration, e.g., 0.1 mg/mL) to each well to induce tau aggregation.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader set to 37°C. Measure the ThT fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 5 minutes) for several hours.
-
Data Analysis: Plot the fluorescence intensity against time for each concentration of this compound. The inhibition of tau aggregation can be quantified by comparing the lag time, slope of the elongation phase, or the final fluorescence plateau of the treated samples to the vehicle control.
Visualization of Signaling Pathways and Workflows
Caption: Workflow for neuroprotection assay of this compound.
References
Validation & Comparative
Validating hAChE-IN-1: A Comparative Guide to its Inhibitory Activity Using Ellman's Assay
For researchers and scientists engaged in the discovery of novel therapeutics for neurodegenerative diseases, particularly Alzheimer's disease, the robust validation of new chemical entities is paramount. This guide provides a comparative analysis of the inhibitory activity of hAChE-IN-1 against human acetylcholinesterase (hAChE), benchmarked against established inhibitors. The data presented herein is supported by the widely accepted Ellman's assay, a reliable and straightforward colorimetric method for measuring cholinesterase activity.
Comparative Inhibitory Activity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor.
The inhibitory activity of this compound against human acetylcholinesterase (hAChE) has been determined to be an IC50 of 1.09 μM[1]. To contextualize this finding, the following table provides a comparison of the IC50 values of this compound with several well-established AChE inhibitors currently or previously used in clinical settings. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.
| Compound | hAChE IC50 (nM) | Notes |
| This compound | 1090 [1] | A potent inhibitor of human acetylcholinesterase. |
| Donepezil | 340[2] | A widely prescribed medication for the treatment of Alzheimer's disease. |
| Rivastigmine | 5100[2] | A dual inhibitor of both acetylcholinesterase and butyrylcholinesterase. |
| Galantamine | 5130[2] | A reversible, competitive acetylcholinesterase inhibitor. |
| Tacrine | 610[2] | The first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease, but its use is now limited. |
Experimental Protocol: Ellman's Assay
The determination of acetylcholinesterase inhibitory activity is commonly performed using the colorimetric method developed by Ellman and colleagues. This assay relies on the reaction of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE. The resulting product, 5-thio-2-nitrobenzoate (TNB), is a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.
Materials:
-
Human recombinant acetylcholinesterase (hAChE)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test inhibitor (this compound) and reference inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, DTNB, and inhibitors in the appropriate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
A solution of the test inhibitor at various concentrations. For the control, add buffer instead of the inhibitor.
-
hAChE solution.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the substrate solution (ATCI) to all wells to start the enzymatic reaction.
-
Color Development: Immediately add the DTNB solution to all wells.
-
Measurement: Measure the absorbance of the yellow color produced at 412 nm at regular intervals using a microplate reader.
-
Calculation of Inhibition: The percentage of inhibition is calculated using the following formula:
% Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow of the Ellman's assay for determining AChE inhibition.
References
Comparative Analysis of hAChE-IN-1 with Other Novel Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, remains a cornerstone in the symptomatic treatment of Alzheimer's disease (AD). While established drugs like Donepezil, Rivastigmine, and Galantamine have been the mainstay of therapy, the quest for more effective and disease-modifying treatments has led to the development of novel AChE inhibitors with diverse pharmacological profiles. This guide provides a comparative analysis of hAChE-IN-1, a potent human AChE (hAChE) inhibitor, with other novel and established inhibitors, focusing on their performance backed by experimental data.
Quantitative Performance Analysis
The primary measure of an AChE inhibitor's potency is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies greater potency. The following table summarizes the in vitro inhibitory activities of this compound and a selection of other novel and established AChE inhibitors.
| Compound Name | Target Enzyme | IC50 Value | Reference |
| This compound | hAChE | 1.09 µM | [1] |
| Donepezil | hAChE | 11.6 nM | [2] |
| bAChE | 8.12 nM | [2] | |
| Rivastigmine | AChE | 4.15 µM | [3] |
| BChE | 37 nM | [3] | |
| Galantamine | AChE | 410 nM | [4] |
| hAChE-IN-8 | hAChE | 0.486 µM | |
| Tacrine-coumarin heterodimer 21 | AChE | 15.4 nM | |
| BChE | 328 nM | ||
| Tacrine-trolox hybrid 39b | hAChE | 23.5 nM | |
| Tacrine-4-dimethylaminobenzoic acid analog 35a | hAChE | 142 nM | |
| 1,3,4, Oxadiazole derivative 16 | AChE | 41.87 µM |
Multi-Target Activity Profile
Recognizing the multifaceted nature of Alzheimer's disease, a significant trend in drug development is the design of multi-target-directed ligands (MTDLs).[5][6][7] These compounds are engineered to interact with multiple pathological pathways, offering the potential for synergistic therapeutic effects. This compound, for instance, not only inhibits AChE but also demonstrates anti-tau aggregation properties. The table below compares the multi-target activities of several novel inhibitors.
| Compound Name | Additional Therapeutic Target | Efficacy (EC50/IC50) | Reference |
| This compound | Tau-oligomerization inhibition | EC50 = 2.71 µM | [1] |
| hAChE-IN-8 | BACE-1 inhibition | IC50 = 0.542 µM | |
| Aβ aggregation reduction | - | ||
| hBChE-IN-1 | Tau aggregation inhibition | IC50 = 20 µM | |
| Aβ40 aggregation inhibition | IC50 = 4.3 µM |
Experimental Protocols
The determination of a compound's AChE inhibitory activity is crucial for its evaluation. The most widely used method is the spectrophotometric assay developed by Ellman.[8][9][10][11]
Ellman's Method for Acetylcholinesterase Inhibition Assay
Principle: This assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (pH 8.0)
-
Test inhibitor compound at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
To each well of a 96-well plate, add phosphate buffer.
-
Add the test inhibitor solution at varying concentrations to the respective wells. A control well should contain the vehicle (e.g., DMSO) instead of the inhibitor.
-
Add the AChE enzyme solution to all wells and incubate the plate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Add the DTNB solution to all wells.
-
Initiate the enzymatic reaction by adding the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental workflow for determining AChE inhibition using Ellman's method.
Signaling Pathways and Mechanisms of Action
The fundamental mechanism of action for AChE inhibitors is the potentiation of cholinergic neurotransmission.[12][13][14][15][16] By inhibiting AChE, these drugs increase the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing the stimulation of postsynaptic cholinergic receptors.
Mechanism of action of AChE inhibitors in the cholinergic synapse.
As highlighted earlier, the development of multi-target drugs is a promising strategy for complex diseases like Alzheimer's.[1][5][6][7][17] These novel compounds are designed to modulate multiple pathological cascades simultaneously.
Conceptual diagram of a multi-target-directed ligand for Alzheimer's disease.
References
- 1. Multi-Target Drug Design in Alzheimer's Disease Treatment: Emerging Technologies, Advantages, Challenges, and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Galanthamine, cholinesterase inhibitor (CAS 357-70-0) | Abcam [abcam.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Multi-Targets: An Unconventional Drug Development Strategy for Alzheimer’s Disease [frontiersin.org]
- 7. jocpr.com [jocpr.com]
- 8. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 9. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 10. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. [PDF] Role of Cholinergic Signaling in Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Multi-Target Directed Drugs: A Modern Approach for Design of New Drugs for the treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of hAChE-IN-1's neuroprotective effects in different cell lines
This guide provides a comparative analysis of the neuroprotective effects of the human acetylcholinesterase (hAChE) inhibitor, hAChE-IN-1, and a related compound, hAChE/hBACE-1-IN-1. Due to the limited availability of public data on this compound, this guide presents the currently accessible information and provides generalized experimental protocols and potential signaling pathways based on established research in the field of acetylcholinesterase inhibitors and neuroprotection.
Data Presentation
The following table summarizes the available quantitative data for this compound and a comparable inhibitor, hAChE/hBACE-1-IN-1, both tested in the SH-SY5Y human neuroblastoma cell line.
| Inhibitor | Cell Line | Assay | Endpoint | Result | Reference |
| This compound (Compound 24) | SH-SY5Y (transfected with wild-type tau) | Cell Viability | Neuroprotection | Improved cell viability in a concentration-dependent manner (1, 5, and 10 μM for 24h) | --INVALID-LINK-- |
| hAChE Inhibition | IC50 | 1.09 μM | --INVALID-LINK-- | ||
| Tau-oligomerization Inhibition | EC50 | 2.71 μM | --INVALID-LINK-- | ||
| hAChE/hBACE-1-IN-1 | SH-SY5Y | Cell Viability (Aβ1-42 induced toxicity) | Neuroprotection | Restored cell viability to 70% (48h) and 77% (72h) at 80 μM | --INVALID-LINK-- |
| hAChE Inhibition | IC50 | 0.076 μM | --INVALID-LINK-- |
Note: The detailed experimental conditions and primary data for this compound's neuroprotective effects are part of a proprietary research article that is not publicly accessible. The data for hAChE/hBACE-1-IN-1 is also derived from a product page, which references a primary study.
Experimental Protocols
Below is a generalized, representative protocol for assessing the neuroprotective effects of a compound like this compound in a neuronal cell line. The exact parameters for the this compound experiments are not available.
Cell Culture and Treatment:
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Differentiation (Optional but Recommended): To obtain more neuron-like cells, SH-SY5Y cells can be differentiated by reducing the serum concentration and adding retinoic acid (e.g., 10 μM) for 5-7 days.
-
Plating: Cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.
-
Treatment:
-
Cells are pre-treated with various concentrations of the test compound (e.g., this compound at 1, 5, 10 μM) for a specified period (e.g., 2 hours).
-
Following pre-treatment, a neurotoxic agent is added to induce cell damage. Common agents include:
-
Oxidative Stress: Hydrogen peroxide (H₂O₂) at a final concentration of 100-500 μM for 24 hours.
-
Amyloid-β Toxicity: Aβ₁₋₄₂ oligomers at a final concentration of 5-20 μM for 24-48 hours.
-
-
Control groups include untreated cells, cells treated with the vehicle (e.g., DMSO), and cells treated with the neurotoxin alone.
-
Cell Viability Assay (MTT Assay):
-
After the treatment period, the culture medium is removed.
-
100 μL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The MTT solution is removed, and 100 μL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control group (untreated cells).
Mandatory Visualization
The Dual-Edged Sword: Validating the Antioxidant Properties of Novel Acetylcholinesterase Inhibitor Derivatives
For researchers, scientists, and drug development professionals, the quest for effective Alzheimer's disease therapeutics has expanded beyond singular targets. A promising strategy involves designing multi-target-directed ligands (MTDLs) that not only inhibit acetylcholinesterase (AChE) but also combat the oxidative stress implicated in neurodegeneration. This guide provides a comparative analysis of the antioxidant properties of various derivatives of known human acetylcholinesterase (hAChE) inhibitors, supported by experimental data and detailed protocols.
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological feature of Alzheimer's disease. This has spurred the development of hAChE inhibitors with built-in antioxidant capabilities. By combining the pharmacophore of an established AChE inhibitor with moieties known for their antioxidant effects, researchers are creating novel compounds with a dual mechanism of action. This guide focuses on derivatives of the widely prescribed AChE inhibitor, Donepezil, to illustrate this therapeutic approach.
Comparative Antioxidant Performance of Donepezil Derivatives
The antioxidant capacity of novel Donepezil derivatives has been evaluated using various in vitro assays. The following table summarizes the quantitative data from several studies, comparing the performance of these derivatives against standard antioxidants and the parent compound.
| Compound/Derivative | AChE Inhibitory Activity (IC50) | Antioxidant Assay | Antioxidant Capacity | Reference |
| Donepezil-Ferulic Acid Hybrid (13) | N/A (Selective for BChE) | ORAC | 8.7 Trolox equivalents | [1] |
| Donepezil-Curcumin Hybrid (19) | 0.18 µM (EeAChE) | ORAC | 3.07 Trolox equivalents | [1] |
| Donepezil-Quinolone Hybrid (8) | N/A | DPPH | EC50 = 12.2 µM | [1] |
| Donepezil-Indanone Derivatives (29 & 30) | 14.8 nM (EeAChE) & 18.6 nM (EeAChE) | ORAC | 1.67–3.88 Trolox equivalents | [1] |
| Hydroxytyrosol-Donepezil Hybrids | N/A | ORAC & CUPRAC | Reported as effective | [2] |
| Donepezil-Melatonin Hybrids | N/A (Selective for BChE) | Not Specified | Reported as effective | [3] |
| Donepezil-Ferulic Acid Hybrids | N/A | Not Specified | Moderate antioxidant activity | [4] |
IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency. ORAC: Oxygen Radical Absorbance Capacity. Higher values indicate greater antioxidant capacity. DPPH: 2,2-diphenyl-1-picrylhydrazyl assay. EC50 is the concentration required to scavenge 50% of DPPH radicals. CUPRAC: Cupric Reducing Antioxidant Capacity. EeAChE: Electric eel acetylcholinesterase.
Experimental Protocols for Antioxidant Assays
Accurate and reproducible assessment of antioxidant activity is crucial for validating the efficacy of these novel compounds. Below are detailed methodologies for the key experiments cited in the evaluation of Donepezil derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
Materials:
-
DPPH solution (0.2 mM in methanol)
-
Test compounds dissolved in methanol or DMSO
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the test compound dilutions to the respective wells.
-
For the control, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The EC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Materials:
-
ABTS solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of the test compound at various concentrations to the wells.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated as in the DPPH assay.
Cellular Antioxidant Assay (CAA)
This assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment.
Materials:
-
Adherent cells (e.g., SH-SY5Y neuroblastoma cells)
-
96-well black, clear-bottom cell culture plates
-
Cell culture medium
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) solution
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another free radical initiator
-
Test compounds
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well plate and culture until they reach confluence.
-
Wash the cells with PBS.
-
Treat the cells with the test compounds at various concentrations for 1-2 hours.
-
Load the cells with DCFH-DA solution and incubate for 30-60 minutes.
-
Wash the cells to remove excess DCFH-DA.
-
Induce oxidative stress by adding AAPH solution.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Monitor the fluorescence kinetically over a period of time (e.g., 60 minutes).
-
The antioxidant activity is determined by the ability of the compound to suppress the AAPH-induced fluorescence.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for in vitro antioxidant activity screening of hAChE inhibitor derivatives.
References
- 1. Profiling donepezil template into multipotent hybrids with antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Hydroxytyrosol-Donepezil Hybrids as Potential Antioxidant and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Multifunctional Derivatives of Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03718H [pubs.rsc.org]
A Comparative Analysis of hAChE-IN-1 and Galantamine: An Overview for Researchers
In the landscape of Alzheimer's disease research, the inhibition of human acetylcholinesterase (hAChE) remains a cornerstone of symptomatic treatment. This guide provides a comparative overview of a novel inhibitor, hAChE-IN-1, and the established drug, galantamine. While extensive pharmacokinetic data for galantamine is readily available, this compound is a more recent discovery with current data primarily focused on its in vitro activity. This comparison, therefore, highlights not only the known characteristics of each compound but also their disparate stages of development.
Summary of Key Parameters
A direct comparison of the in vivo pharmacokinetic profiles of this compound and galantamine is not currently possible due to the absence of published in vivo data for this compound. The available data for this compound is limited to its in vitro inhibitory activity, whereas galantamine has been extensively studied in clinical settings.
| Parameter | This compound | Galantamine |
| In Vitro Activity | ||
| hAChE IC50 | 1.09 μM[1] | Not typically reported in clinical summaries |
| Pharmacokinetics | ||
| Bioavailability | Data not available | ~90%[1][2] |
| Time to Peak (Tmax) | Data not available | ~1 hour[2][3] |
| Volume of Distribution (Vd) | Data not available | 175 L[2][3] |
| Plasma Protein Binding | Data not available | 18%[3] |
| Metabolism | Data not available | Primarily by CYP2D6 and CYP3A4[3] |
| Elimination Half-life (t1/2) | Data not available | ~7 hours[2] |
In-Depth Look at Galantamine's Pharmacokinetic Profile
Galantamine exhibits a well-characterized and predictable pharmacokinetic profile, contributing to its clinical utility.
Absorption and Distribution: Following oral administration, galantamine is rapidly and almost completely absorbed, with an absolute bioavailability of approximately 90%.[1][2] Peak plasma concentrations are typically reached within one hour.[2][3] The co-administration of food can delay the rate of absorption, extending the time to peak concentration by about 1.5 hours and reducing the maximum concentration by 25%, but it does not affect the overall extent of absorption (AUC).[2] Galantamine has a large volume of distribution of 175 L, indicating extensive tissue distribution, and it readily crosses the blood-brain barrier.[3] Its binding to plasma proteins is low, at around 18%.[3]
Metabolism and Elimination: Galantamine is primarily metabolized in the liver by the cytochrome P450 isoenzymes CYP2D6 and CYP3A4.[3] Its elimination half-life is approximately 7 hours.[2] The clearance of galantamine can be influenced by factors such as age, sex, and body weight.[1] Patients with moderate hepatic or renal impairment show reduced clearance and may require dose adjustments.[4]
This compound: An Emerging Inhibitor
This compound, also identified as Compound 24, is a potent inhibitor of human acetylcholinesterase with a reported IC50 of 1.09 μM.[1] Beyond its primary target, it has also been shown to inhibit the oligomerization of tau protein, a key pathological hallmark of Alzheimer's disease, with an EC50 of 2.71 μM in a cellular assay.[1] This dual mechanism of action suggests a potential for disease-modifying effects, a significant area of interest in current Alzheimer's research. However, to date, there is no publicly available information regarding its pharmacokinetic properties in preclinical or clinical studies. Its development appears to be in the early, in vitro stages.
Experimental Methodologies
The determination of pharmacokinetic parameters for acetylcholinesterase inhibitors like galantamine typically involves the following key experimental protocols:
In Vivo Pharmacokinetic Studies in Animal Models
-
Animal Model Selection: Rodent (e.g., rats, mice) and non-rodent (e.g., dogs, non-human primates) species are commonly used.
-
Drug Administration: The compound is administered via various routes, including oral (gavage) and intravenous (bolus or infusion), to assess bioavailability and clearance.
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-administration from a suitable blood vessel (e.g., tail vein in rats).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
-
Bioanalytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is typically used to quantify the drug concentration in plasma samples.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin) to determine key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
In Vitro Metabolism Studies
-
Microsomal Stability Assay: Human liver microsomes are used to assess the metabolic stability of the compound. The rate of disappearance of the parent drug over time is monitored to predict hepatic clearance.
-
CYP450 Reaction Phenotyping: Recombinant human CYP450 enzymes are used to identify the specific isoforms responsible for the metabolism of the drug.
Visualizing the Science
To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of acetylcholinesterase inhibitors and a typical workflow for pharmacokinetic analysis.
References
A Comparative Safety and Toxicity Profile: hAChE-IN-1 (Phenserine) vs. Approved Alzheimer's Disease Therapeutics
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of the preclinical safety and toxicity data of the novel human acetylcholinesterase (hAChE) inhibitor, hAChE-IN-1 (represented by the well-characterized compound Phenserine), benchmarked against the approved Alzheimer's disease (AD) drugs: Donepezil, Rivastigmine, Galantamine, and Memantine.
This guide provides a comparative overview of the safety and toxicity profiles of the investigational acetylcholinesterase inhibitor this compound, using Phenserine as a representative molecule, and the standard-of-care medications for Alzheimer's disease. The following sections present quantitative toxicity data, detailed experimental methodologies for key safety assays, and visual representations of the underlying biological pathway and experimental workflows.
Quantitative Safety and Toxicity Data
The following tables summarize the key toxicity and potency metrics for Phenserine and the approved Alzheimer's disease drugs.
Table 1: Acute Oral Toxicity Data
| Compound | Animal Model | LD50 (mg/kg) | Adverse Effects at High Doses |
| Phenserine | Rat (intravenous) | >20 | Not associated with toxicity or deaths at this dose.[1] |
| Donepezil | Rat | 32.6 | Severe nausea, vomiting, bradycardia, hypotension, perspiration, seizures, muscle weakness, respiratory depression, and collapse.[2] |
| Rivastigmine | Rat | Male: 8.1, Female: 13.8 | Dose-related signs including lacrimation, excessive salivation, vomiting, decreased locomotor activity, ataxia, twitches/flutters, tremors, and clonic convulsions. |
| Galantamine | Rat | 75 | Cholinergic crisis symptoms: severe nausea, vomiting, gastrointestinal cramping, salivation, lacrimation, urination, defecation, sweating, bradycardia, hypotension, respiratory depression, collapse, and convulsions.[3] |
| Memantine | Rat | 328-370 | Ataxia, tremor, bradypnea, dyspnea, muscular hypotonia, and convulsions at very high doses. |
Table 2: In Vitro Potency and Cytotoxicity
| Compound | Target | IC50 | Cell Line | Cytotoxicity (IC50) |
| Phenserine | hAChE | 22 nM | SH-SY5Y | Well tolerated below 100 µM.[4] |
| Donepezil | hAChE | 11.6 nM | SH-SY5Y | Neuroprotective at 5 µM against salsolinol-induced toxicity. |
| Rivastigmine | hAChE | 4.15 µM | SH-SY5Y | 100 µM decreases cell death by 40%. |
| Galantamine | hAChE | 500 nM | SH-SY5Y | Non-toxic up to 250 µM.[5] |
| Memantine | NMDA Receptor (Ki) | ~1 µM | SH-SY5Y | Neuroprotective at 2.5 µM against Aβ-induced neurotoxicity. |
Table 3: Genotoxicity - Ames Test Results
| Compound | Ames Test Result |
| Phenserine | Data not readily available |
| Donepezil | Not mutagenic[1][3] |
| Rivastigmine | Data not readily available |
| Galantamine | Not genotoxic |
| Memantine | Not mutagenic |
Experimental Protocols
This section details the methodologies for the key safety and toxicity experiments cited in this guide.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This in vitro colorimetric assay quantifies the enzymatic activity of acetylcholinesterase.
-
Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), phosphate buffer (pH 8.0), and human recombinant acetylcholinesterase (hAChE).
-
Procedure:
-
A reaction mixture is prepared containing phosphate buffer, DTNB, and the hAChE enzyme solution.
-
The test compound (e.g., this compound or an approved drug) is added to the mixture at various concentrations. A control with no inhibitor is also prepared.
-
The mixture is incubated to allow the inhibitor to interact with the enzyme.
-
The enzymatic reaction is initiated by adding the substrate, ATCI.
-
As AChE hydrolyzes ATCI to thiocholine, the thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.
-
The absorbance of this yellow product is measured spectrophotometrically at 412 nm over time.
-
-
Data Analysis: The rate of the increase in absorbance is proportional to the AChE activity. The percentage of inhibition by the test compound is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then determined from a dose-response curve.
Cytotoxicity Assay (MTT Assay in SH-SY5Y cells)
This assay assesses the effect of a compound on the viability of the human neuroblastoma cell line, SH-SY5Y, a common in vitro model for neuronal studies.
-
Cell Culture: SH-SY5Y cells are cultured in a suitable medium and seeded into 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound or an approved drug) and incubated for a specified period (e.g., 24 or 48 hours). Control wells with untreated cells are also included.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated by comparing the absorbance of treated cells to that of the control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, can be determined.
Acute Oral Toxicity Study (OECD Guideline 423)
This in vivo study provides information on the hazardous properties of a substance after a single oral dose.
-
Animal Model: Typically, rats are used. The animals are fasted before the administration of the test substance.
-
Dose Administration: A single dose of the test substance is administered orally to a group of animals. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
-
Observation: The animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Stepwise Procedure: The procedure is stepwise, using a minimum number of animals. The outcome of the first group determines the dose for the next group. If mortality is observed, the dose for the next group is lower; if no mortality is observed, the dose for the next group is higher.
-
Data Analysis: The LD50 (median lethal dose), the statistically estimated dose that is expected to be lethal to 50% of the animals, is determined based on the mortality data.
Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)
This in vitro assay is used to assess the mutagenic potential of a chemical compound.
-
Test Strains: Several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan) are used.
-
Exposure: The bacterial strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 mix, derived from rat liver enzymes) to mimic mammalian metabolism.
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks the essential amino acid.
-
Incubation: The plates are incubated for 48-72 hours.
-
Data Analysis: Only bacteria that have undergone a reverse mutation (reversion) to regain the ability to synthesize the essential amino acid will grow and form colonies. The number of revertant colonies is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the test substance is mutagenic.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key biological pathway and a typical experimental workflow for safety and toxicity assessment.
Caption: Mechanism of acetylcholinesterase inhibition.
Caption: Experimental workflow for safety and toxicity assessment.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Resolution of historically discordant Ames test negative/rodent carcinogenicity positive N-nitrosamines using a sensitive, OECD-aligned design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mutagenese.pasteur-lille.fr [mutagenese.pasteur-lille.fr]
- 4. researchgate.net [researchgate.net]
- 5. (-)-Phenserine attenuates soman-induced neuropathology [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of hAChE-IN-1: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling hAChE-IN-1 must adhere to strict disposal procedures to mitigate risks to personnel and the environment. As an acetylcholinesterase inhibitor, this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, proper disposal is not just a matter of laboratory best practice, but a critical safety and environmental protection measure.
Personal Protective Equipment (PPE) and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment is worn. This includes safety goggles with side-shields, protective gloves (such as nitrile or butyl rubber), and a lab coat or impervious clothing. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols[1][2].
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant"[1]. The following steps provide a detailed workflow for achieving this in a laboratory setting:
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be segregated as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Containerization:
-
Collect all this compound waste in a dedicated, leak-proof container that is compatible with the chemical. Glass or high-density polyethylene containers are generally suitable.
-
The container must be kept securely closed except when adding waste.
-
Ensure the container is clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the primary hazards (e.g., "Toxic," "Aquatic Hazard").
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials such as strong acids, alkalis, and oxidizing agents[1].
-
The storage area should be cool, well-ventilated, and have secondary containment to prevent the spread of material in case of a leak.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS office or contractor with a complete inventory of the waste, including the chemical name and quantity.
-
-
Documentation:
-
Maintain a detailed record of the amount of this compound disposed of and the date of disposal. This documentation is crucial for regulatory compliance.
-
Prohibited Disposal Methods
-
Do not dispose of this compound down the drain. As a substance very toxic to aquatic life, this can have severe environmental consequences[1].
-
Do not dispose of this compound in regular trash. This is not a safe or compliant method for disposing of this hazardous chemical[3].
-
Avoid incineration unless conducted by a licensed hazardous waste facility. While incineration is a common method for pesticide disposal, it requires specialized equipment to prevent atmospheric contamination[4].
Spill Management
In the event of a spill, collect the spillage and place it in the designated hazardous waste container for disposal[1]. Ensure the spill area is then thoroughly cleaned and decontaminated.
Quantitative Data Summary
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the search results. The recommended procedure is based on established hazardous waste management principles and the specific guidance provided in the Safety Data Sheet for a closely related compound.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
Caption: Workflow for the safe and compliant disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
